molecular formula C29H31Na2O16P B12424550 Etoposide phosphate (disodium)

Etoposide phosphate (disodium)

Cat. No.: B12424550
M. Wt: 712.5 g/mol
InChI Key: WCOHVOKFXMNYJU-XIYZZTPRSA-L
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Description

Overview of Topoisomerase II Inhibitors and Their Preclinical Significance

Topoisomerase II inhibitors are a critical class of anticancer agents that target topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.govwikipedia.org These enzymes function by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand to resolve topological problems like supercoils and catenanes. nih.govwikipedia.org Inhibitors of topoisomerase II, such as etoposide (B1684455), act by stabilizing the covalent complex between the enzyme and the cleaved DNA. researchgate.net This action prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

The preclinical significance of topoisomerase II inhibitors is immense. They are fundamental tools in cancer research to study DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways. nih.govscience.gov The induction of DNA damage by these inhibitors allows researchers to investigate the cellular responses to genotoxic stress. Furthermore, preclinical studies continuously explore the synergistic potential of topoisomerase II inhibitors with other anticancer agents, such as DNA repair inhibitors, to enhance therapeutic efficacy. nih.gov The investigation of resistance mechanisms to these drugs in various cancer cell lines is another crucial area of preclinical research. iiarjournals.org

Rationale for Prodrug Development of Etoposide: Overcoming Preclinical Formulation and Bioavailability Challenges

Etoposide, despite its effectiveness, presents significant formulation challenges due to its poor water solubility. researchgate.netlgcstandards.com This lipophilic nature necessitates the use of solubilizing agents like polysorbate 80 and polyethylene (B3416737) glycol in its intravenous formulations, which can be associated with adverse effects. acs.orgbccancer.bc.ca Furthermore, the oral bioavailability of etoposide is highly variable, ranging from 25% to 75%, which complicates consistent therapeutic outcomes. wikipedia.org

To address these shortcomings, the development of a water-soluble prodrug was a logical step. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. The primary rationale for developing etoposide phosphate (B84403) was to create a more soluble derivative that could be formulated in an aqueous solution, thereby eliminating the need for problematic excipients. iarc.frnih.gov It was hypothesized that a water-soluble prodrug would lead to more predictable absorption and improved bioavailability after oral administration. rug.nlpsu.edu In preclinical studies, various ester prodrugs of etoposide were synthesized and evaluated for their aqueous solubility and cytotoxic effects, with the phosphate ester emerging as a promising candidate. mdpi.com

Historical Trajectory and Evolution of Etoposide Phosphate (Disodium) in Preclinical Drug Discovery

The journey of etoposide itself began with the semi-synthetic modification of podophyllotoxin, a natural product from the mayapple plant. lgcstandards.comnih.gov Etoposide was first synthesized in 1966 and approved for medical use in the United States in 1983. wikipedia.org The limitations of etoposide's formulation spurred further research into developing a more soluble version. nih.gov

In the 1990s, etoposide phosphate (initially referred to as BMY-40481) was developed as a water-soluble prodrug. nih.govmedchemexpress.com Preclinical and early clinical studies focused on its conversion to etoposide in the body. It was discovered that after administration, etoposide phosphate is rapidly and completely converted to the active drug, etoposide, by endogenous phosphatases present in the blood. iarc.frnih.govnih.gov This rapid conversion ensures that the pharmacological activity is essentially that of etoposide. A significant amount of preclinical research was dedicated to comparing the pharmacokinetics of etoposide administered as the phosphate prodrug versus the conventional formulation. psu.edunih.gov Studies in animal models and subsequently in humans confirmed that equimolar doses of etoposide phosphate and etoposide resulted in equivalent plasma concentrations of etoposide. iarc.frnih.gov

Current Research Landscape and Academic Interest in Etoposide Phosphate (Disodium)

Current academic interest in etoposide phosphate (disodium) continues, although the focus has shifted. While initial research was centered on its pharmacokinetic advantages, contemporary studies often utilize it as a reliable tool for delivering etoposide in preclinical models. Its water solubility makes it easier to handle and administer in in vitro and in vivo experiments. nih.gov

Recent research explores novel drug delivery systems and combination therapies involving etoposide, where etoposide phosphate can serve as a convenient starting material. For instance, researchers are investigating nanoparticle-based formulations to further enhance the delivery and targeting of etoposide to tumor cells. science.gov There is also ongoing interest in understanding the molecular mechanisms of resistance to etoposide and how to overcome them, with etoposide phosphate being used in these preclinical models. medchemexpress.com Furthermore, the potential of etoposide and its prodrug in treating a wider range of cancers and in combination with newer targeted therapies remains an active area of investigation. diva-portal.org

Interactive Data Table: Properties of Etoposide and its Prodrug

Compound Water Solubility Key Preclinical Research Focus
Etoposide Poor researchgate.netlgcstandards.com Mechanism of action, resistance, combination therapies researchgate.netiiarjournals.org
Etoposide Phosphate (Disodium) High acs.org Bioavailability, pharmacokinetics, formulation advantages rug.nlpsu.edunih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H31Na2O16P

Molecular Weight

712.5 g/mol

IUPAC Name

disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate

InChI

InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1

InChI Key

WCOHVOKFXMNYJU-XIYZZTPRSA-L

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+]

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+]

Origin of Product

United States

Chemical Synthesis and Derivatization of Etoposide Phosphate Disodium

Synthetic Pathways for Etoposide (B1684455) Phosphate (B84403) (Disodium)

The synthesis of etoposide phosphate, a semi-synthetic derivative of podophyllotoxin, is a multi-step process designed to enhance the water solubility of its parent compound, etoposide. The core of the synthesis involves the regioselective phosphorylation of the 4'-hydroxyl group on the etoposide molecule, followed by conversion to its disodium (B8443419) salt form.

Precursor Synthesis: Advanced Methodologies for Etoposide Preparation

The foundational precursor for etoposide is podophyllotoxin, a naturally occurring lignan (B3055560) extracted from the rhizome of the mayapple plant, Podophyllum peltatum. The semi-synthetic process to create etoposide involves modification of this natural product. A key intermediate in many synthetic routes is 4'-demethylepipodophyllotoxin (B1664165), which serves as the aglycone moiety for subsequent glycosylation.

Advanced methodologies for precursor synthesis include:

Total Biosynthesis: An innovative approach involves engineering the biosynthetic pathway for the etoposide aglycone in a plant chassis like tobacco. This method has successfully produced late-stage precursors, such as (−)-deoxypodophyllotoxin, at concentrations up to 4.3 mg/g of dry plant weight, offering a potential alternative to reliance on mayapple extraction.

Phosphorylation Strategies for Etoposide Phosphate Ester Formation

The critical step in converting etoposide to its phosphate prodrug is the selective esterification of the phenolic 4'-hydroxyl group. Various strategies have been developed to achieve this with high yield and selectivity.

Direct Phosphorylation: This method involves the direct reaction of etoposide with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (B128534) in an appropriate solvent like acetonitrile (B52724). This approach regioselectively yields the 4'-phosphate ester.

Protected Phosphorylating Agents: To enhance yield and minimize side reactions, phosphorylating agents with protecting groups are frequently employed.

Diphenyl Chlorophosphate: This reagent reacts with etoposide to form a stable 4'-diphenyl phosphate intermediate. The phenyl protecting groups are subsequently removed via catalytic hydrogenation, typically using a platinum oxide (PtO₂) catalyst, to yield the final phosphate ester with high efficiency (94%).

Dibenzyl Phosphite (B83602): In another key strategy, 4'-demethylepipodophyllotoxin is first phosphorylated using dibenzyl phosphite and DIEA. This creates a dibenzyl phosphate ester on the aglycone. This intermediate is then coupled with a protected sugar moiety. The benzyl (B1604629) protecting groups are conveniently removed in the final step of the synthesis through hydrogenolysis over a palladium on carbon (Pd/C) catalyst.

A summary of common phosphorylation reagents and their reported yields is presented below.

Phosphorylation StrategyReagent(s)Key IntermediateDeprotection/Final StepReported Yield
Direct PhosphorylationPOCl₃, DiisopropylethylamineDichlorophosphoryl esterHydrolysis with NaHCO₃36%
Protected PhosphorylationDiphenyl Chlorophosphate4'-Diphenyl phosphateCatalytic Hydrogenation (PtO₂)94% (for hydrogenation step)
Protected Phosphorylation (on precursor)Dibenzyl Phosphite, DIEA4'-Dibenzyl phosphate ester of aglyconeCatalytic Hydrogenolysis (Pd/C)54.6% (overall yield from precursor)

Salt Formation Mechanisms: Disodium Salt Synthesis and Optimization

The conversion of etoposide phosphate to its highly water-soluble disodium salt is typically the final step in the synthesis. This is an acid-base reaction where the acidic phosphate group is neutralized. The most common method involves treating the etoposide phosphate free acid or its chlorinated intermediate with an aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate acts as a base, deprotonating the phosphoric acid moiety and allowing for the formation of the disodium salt upon purification and isolation, often through lyophilization to produce a stable powder.

Stereochemical Control and Purity in Etoposide Phosphate (Disodium) Synthesis

Maintaining the correct stereochemistry is vital, as the biological activity of etoposide and its derivatives is highly dependent on their three-dimensional structure. The glycosidic linkage between the aglycone and the sugar moiety must be in the β-configuration for optimal activity.

Synthetic strategies have been developed to ensure high stereoselectivity. One efficient synthesis reports a completely diastereoselective, one-pot crystallization of the coupled product, which simplifies purification. Another route that utilizes a tetrabenzylated intermediate allows for purification via recrystallization from methanol (B129727) or acetonitrile, yielding substantially the pure C-1''-β anomer. Purity of the final product is typically ensured through standard purification techniques such as crystallization and chromatography.

Development of Novel Synthetic Routes for Etoposide Phosphate (Disodium) and Analogues

Research continues to focus on developing more efficient and versatile synthetic routes. One notable advancement involves reversing the traditional order of synthesis. In this route, the phosphate group is placed on the 4′-demethylepipodophyllotoxin precursor before it is coupled with the sugar moiety. This strategy employs benzyl ether protecting groups on both the phosphate and the sugar, allowing for their simultaneous removal in a single, final deprotection step, which significantly improves process efficiency.

Furthermore, the synthesis of analogues is an active area of research to improve the therapeutic profile of etoposide. For instance, halogenated analogues have been synthesized by introducing halogens at the C-2' position via electrophilic aromatic halogenation. These modifications are intended to alter the metabolic stability of the compound.

Characterization of Synthetic Intermediates and Final Etoposide Phosphate (Disodium) Product

Thorough characterization of all intermediates and the final etoposide phosphate (disodium) product is essential to confirm identity, purity, and stability. A combination of analytical techniques is employed for this purpose.

The final product is typically a white to off-white, lyophilized, crystalline powder.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity and monitoring the progress of reactions. Stability-indicating methods, often using C18 reverse-phase columns, can effectively separate the active compound from any impurities or degradation products.

Mass Spectrometry (MS): MS provides definitive structural confirmation by determining the molecular weight of the compound and its fragments. Techniques such as electrospray ionization are used for their high sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of the final product and key intermediates, confirming that the desired stereochemistry and connectivity have been achieved.

Melting Point: The melting point is a physical property used to characterize the final solid product and can be an indicator of purity.

A summary of the key properties and characterization data for Etoposide Phosphate is provided in the table below.

PropertyValue/Description
Chemical Formula C₂₉H₃₃O₁₆P
Molecular Weight 668.54 g/mol
Appearance White to off-white powder
Primary Analytical Methods HPLC, Mass Spectrometry, NMR
Solubility Water-soluble

Spectroscopic and Chromatographic Validation of Synthetic Steps

The synthesis of etoposide phosphate (disodium) requires rigorous analytical monitoring to ensure the reaction proceeds to completion, to characterize intermediates, and to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. google.com

During synthesis, HPLC is used to monitor the disappearance of starting materials and the formation of products. For instance, in the convergent synthesis strategy, the coupling reaction between 4'-demethylepipodophyllotoxin-4'-phosphate dibenzyl ester and the protected glucopyranose is monitored by HPLC to determine the reaction endpoint. google.com The method is crucial for identifying the presence of intermediates and potential byproducts, allowing for optimization of reaction conditions.

Validated HPLC-UV methods are used for the final quality control analysis of etoposide and its derivatives. researchgate.net A typical analysis is performed in isocratic or gradient mode using a reverse-phase C18 column. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or dilute acetic acid. researchgate.netnih.gov Ultraviolet (UV) detection is commonly set at a wavelength where etoposide and its phosphate ester exhibit strong absorbance, such as 285 nm. researchgate.net The method must be validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net

In addition to chromatography, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for the structural confirmation of intermediates and the final etoposide phosphate. nih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which help in determining the elemental composition of the synthesized molecules and identifying any degradation products that may have formed during synthesis or storage. nih.gov

While detailed spectroscopic data for each synthetic intermediate is often proprietary, standard spectroscopic techniques are implicitly used for full characterization. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the intermediates and the final product. ³¹P NMR is particularly important for confirming the formation of the phosphate ester and its chemical environment.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as hydroxyl (O-H), carbonyl (C=O), and phosphate (P=O) stretches, confirming the structural changes occurring at each step of the synthesis.

Table 2: Example of HPLC Conditions for Etoposide Analysis

Table 3: Chemical Compounds Mentioned

Prodrug Design Principles and Biotransformation Mechanisms

Theoretical Frameworks of Prodrug Design Applied to Etoposide (B1684455) Phosphate (B84403) (Disodium)

The development of etoposide phosphate is a classic example of the prodrug approach aimed at improving the physicochemical properties of a parent drug. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. bccancer.bc.ca

Solubility Enhancement Strategies for Parental Etoposide

A significant limitation in the clinical use of etoposide is its low aqueous solubility, which complicates its intravenous formulation. tandfonline.comnih.gov The commercial intravenous formulation of etoposide requires a mixture of organic co-solvents, including polysorbate 80, ethanol (B145695), and benzyl (B1604629) alcohol, to achieve the necessary concentration. bccancer.bc.catandfonline.com These excipients have been associated with adverse effects such as hypotension and hypersensitivity reactions. bccancer.bc.ca

To address this, etoposide phosphate was designed as a water-soluble ester of etoposide. bccancer.bc.ca The addition of a phosphate group to the etoposide molecule significantly increases its polarity and, consequently, its solubility in aqueous solutions. nih.gov This strategy eliminates the need for the problematic co-solvents required for the parenteral administration of etoposide, allowing for a simpler aqueous-based formulation. nih.govbccancer.bc.ca The improved water solubility of the prodrug facilitates easier and potentially safer intravenous administration. nih.gov

Pharmacokinetic Modulation through Prodrug Design in Preclinical and Clinical Models

The design of etoposide phosphate as a prodrug was intended to deliver the active moiety, etoposide, efficiently after administration. Etoposide phosphate itself is a transient compound in the bloodstream, designed for rapid and complete conversion to etoposide. nih.govbccancer.bc.ca

Pharmacokinetic studies have demonstrated that etoposide phosphate is quickly hydrolyzed to etoposide in vivo. nih.gov Following intravenous administration, etoposide phosphate concentrations peak and then decline rapidly, with a reported terminal half-life of approximately 7 minutes. nih.gov Concurrently, etoposide concentrations rise, reaching their peak within minutes of the prodrug's administration, indicating a swift and efficient bioactivation process. nih.govnih.gov The major circulating moiety in the plasma is etoposide, with the ratio of etoposide phosphate to etoposide being very low. nih.gov This rapid conversion ensures that the systemic exposure is predominantly to the active drug, etoposide, behaving almost as if etoposide itself were administered intravenously in a soluble form. nih.gov

Below is a table summarizing key pharmacokinetic parameters from a clinical study following a 5-minute infusion of etoposide phosphate.

ParameterEtoposide PhosphateEtoposide (from Prodrug)
Time to Peak Plasma Concentration (Tmax)~5 minutes~7-8 minutes
Terminal Half-life (t1/2)~7 minutes~6-9 hours

This table presents generalized data from a study involving a 5-minute infusion schedule. nih.gov

Enzymatic Hydrolysis and Bioactivation of Etoposide Phosphate (Disodium)

The conversion of the etoposide phosphate prodrug into its active cytotoxic form, etoposide, is a critical step that is mediated by endogenous enzymes.

Identification and Characterization of Enzymes Responsible for Prodrug Conversion (e.g., Alkaline Phosphatases)

The bioactivation of etoposide phosphate is facilitated by the enzymatic cleavage of its phosphate group. researchgate.net The primary enzymes responsible for this hydrolysis are alkaline phosphatases (ALPs). researchgate.netgoogle.comnih.gov ALPs are a group of ubiquitous membrane-bound enzymes that catalyze the hydrolysis of phosphate monoesters at basic pH values. nih.gov These enzymes are widely distributed throughout the body, including in plasma, bone, liver, and the intestines, which ensures the rapid and widespread conversion of the prodrug following systemic administration. nih.govd-nb.info The ability of alkaline phosphatases to efficiently dephosphorylate substrates like etoposide phosphate makes them ideal activators for this type of prodrug system. nih.gov

Kinetics of Prodrug Hydrolysis in Biological Matrices (e.g., Plasma, Tissue Homogenates from Preclinical Models)

The kinetics of etoposide phosphate hydrolysis are characterized by a rapid conversion rate in biological matrices. Studies have shown that the conversion to etoposide is both rapid and complete in plasma. nih.govbccancer.bc.ca The time to reach maximum plasma concentration of etoposide corresponds closely to the end of the intravenous infusion of the prodrug, highlighting the swiftness of the enzymatic reaction. nih.gov

The rapid conversion is reflected in the very short plasma half-life of the prodrug. nih.gov This efficient hydrolysis ensures that the prodrug does not accumulate and that the therapeutic effect is mediated by the released etoposide. In preclinical models, such as studies using rat plasma, the stability of etoposide itself can be limited over several hours, but the initial release from a prodrug form is designed to be immediate. tandfonline.com

The table below summarizes the kinetic profile of etoposide phosphate conversion.

MatrixObservationKinetic Parameter
Human PlasmaRapid and complete conversion to etoposideProdrug t1/2: ~7 minutes nih.gov
Human PlasmaMean etoposide phosphate/etoposide Cmax and AUCinf ratios were ≤0.08 and 0.003, respectivelyIndicates the major circulating moiety is etoposide nih.gov

Influence of Enzyme Isoforms and Their Distribution on Prodrug Activation

There are several isoforms of alkaline phosphatase, with their expression varying by tissue. nih.gov The main non-tissue-specific ALP is found in the liver, bone, and kidney, while other isoforms are specific to the intestine, placenta, and germ cells. nih.gov The broad distribution of tissue-nonspecific alkaline phosphatase contributes to the systemic conversion of etoposide phosphate. d-nb.info

The overexpression of certain ALP isoforms in pathological conditions, such as in some cancer cells, presents a potential for targeted activation of the prodrug. researchgate.netnih.gov For instance, gene therapy strategies have explored transducing cancer cells with the gene for intestinal alkaline phosphatase to enhance the local conversion of etoposide phosphate to etoposide, thereby increasing the cytotoxic effect specifically at the tumor site. nih.gov This suggests that the differential expression and activity of ALP isoforms between tumor and normal tissues could be exploited to improve the therapeutic index of the drug. researchgate.netnih.gov

Factors Governing Etoposide Phosphate (Disodium) Stability and Bioconversion

The stability of the etoposide phosphate prodrug is crucial for its formulation and administration, while its rapid bioconversion is essential for its therapeutic activity.

Detailed studies specifically outlining the pH-rate profile for the hydrolysis of etoposide phosphate (disodium) are not extensively available in the public literature. However, information regarding the stability of its active metabolite, etoposide, suggests that the molecule is most stable in acidic conditions. For etoposide, the optimal pH range for stability is between 4 and 5. In aqueous solutions, etoposide is most stable at a pH of 5.0. It is plausible that the phosphate ester prodrug would also exhibit sensitivity to pH, with hydrolysis rates likely increasing in more acidic or alkaline conditions. The chemical stability of etoposide phosphate in common infusion fluids has been evaluated. In solutions of 5% dextrose and 0.9% sodium chloride, little to no loss of etoposide phosphate was observed over extended periods, indicating good stability under these conditions. One study showed a maximum loss of 6% to 7% after 31 days of storage at 23°C in bacteriostatic water for injection.

Table 1: Stability of Etoposide Phosphate in Various Intravenous Solutions

Concentration of Etoposide (as phosphate)SolutionStorage TemperatureDurationDrug LossReference
0.1 and 10 mg/mL5% Dextrose Injection4°C and 23°C31 daysLittle to no loss
0.1 and 10 mg/mL0.9% Sodium Chloride Injection4°C and 23°C31 daysLittle to no loss
10 and 20 mg/mLBacteriostatic Water for Injection4°C31 days<4%
10 and 20 mg/mLBacteriostatic Water for Injection23°C31 days6-7%
0.1 and 10 mg/mL5% Dextrose Injection32°C7 daysPhysically and chemically stable
0.1 and 10 mg/mL0.9% Sodium Chloride Injection32°C7 daysPhysically and chemically stable

Compartmental Biotransformation Modeling of Etoposide Phosphate (Disodium) to Etoposide

The biotransformation of etoposide phosphate to etoposide is characterized by its rapidity and completeness following intravenous administration. Numerous pharmacokinetic studies have reported that the conversion is so extensive and swift that it is difficult to accurately measure the concentration of the prodrug in the plasma for a sufficient duration to estimate its pharmacokinetic parameters. Consequently, the development of a detailed compartmental biotransformation model that describes the conversion of etoposide phosphate to etoposide has been challenging and is not well-documented in the scientific literature.

The available pharmacokinetic data predominantly focuses on the resulting concentrations of the active drug, etoposide. These studies consistently show that the administration of etoposide phosphate leads to plasma concentrations and an area under the concentration-time curve (AUC) for etoposide that are bioequivalent to the administration of an equimolar dose of etoposide itself. For instance, one study reported that the mean bioavailability of etoposide from etoposide phosphate was 107% based on the AUC. This rapid and complete conversion essentially means that from a modeling perspective, the administration of etoposide phosphate can be considered as a direct administration of etoposide. Therefore, pharmacokinetic models for etoposide, which typically describe its disposition as a biphasic process, are used to characterize its behavior following the administration of the prodrug.

Table 2: Pharmacokinetic Parameters of Etoposide Following Administration of Etoposide Phosphate and Etoposide

ParameterEtoposide Phosphate AdministrationEtoposide AdministrationReference
Etoposide Cmax (µg/mL)Not statistically differentNot statistically different
Etoposide AUC (µg·hr/mL)168.3 ± 48.2156.7 ± 43.4
Etoposide Terminal Half-life (hours)~7~7
Etoposide Total Systemic Clearance (mL/min/m²)~17~17
Etoposide Volume of Distribution (L/m²)~7~7

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Pharmacokinetics and Distribution Studies in Preclinical Models

Preclinical Pharmacokinetic Profiles of Etoposide (B1684455) Phosphate (B84403) (Disodium)

The in vivo behavior of etoposide phosphate is characterized by its swift conversion to etoposide, which then dictates the systemic exposure and subsequent distribution.

Preclinical studies in various animal models have demonstrated the rapid and extensive conversion of etoposide phosphate to etoposide, leading to systemic exposure to the active drug. In a study involving a rabbit model, transdermal administration of etoposide phosphate resulted in quantifiable plasma concentrations of both the prodrug and etoposide. nih.gov The exposure in plasma was found to increase proportionally with the applied current density during iontophoresis. nih.gov

Following intravenous administration in animal models, etoposide phosphate is so rapidly converted that the prodrug is often undetectable in plasma shortly after administration. nih.gov The systemic exposure, therefore, is primarily that of etoposide. In rats, the pharmacokinetic profile of etoposide following intravenous administration is biphasic, with a rapid initial distribution phase followed by a slower elimination phase. tandfonline.comnih.gov

Pharmacokinetic Parameters of Etoposide in Sprague-Dawley Rats
Parameter Value
Distribution Half-Life (t½α)6.6 minutes
Elimination Half-Life (t½β)92 minutes
Clearance47 ml/min/kg

This table presents the pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration. tandfonline.com

Due to its rapid conversion, the tissue distribution of etoposide phosphate is essentially the distribution of etoposide. Studies in rats have shown that after intravenous administration, etoposide distributes to various tissues. The highest concentrations of etoposide are typically found in the lungs, liver, and spleen. tandfonline.com Etoposide has also been shown to have poor penetration into the cerebrospinal fluid. fda.gov

The oral bioavailability of etoposide, after administration of etoposide phosphate, has been investigated in preclinical models. In tumor-bearing dogs, the oral bioavailability of etoposide was found to be low and highly variable, with a median of 13.4%. nih.gov

Tissue Distribution of Etoposide in Male Sprague-Dawley Rats (3 hours post-administration)
Tissue Percentage of Administered Dose
Lungs~1.5%
Liver~15%
Spleen~3.5%

This table illustrates the percentage of the administered dose of etoposide found in select tissues of male Sprague-Dawley rats 3 hours after intravenous administration. tandfonline.com

The penetration of etoposide into tissues and its accumulation within cells are critical for its cytotoxic activity. Etoposide concentrations have been found to be higher in normal lung tissue than in lung metastases. fda.gov The intracellular uptake of etoposide is a key step in its mechanism of action, which involves the inhibition of topoisomerase II. frontiersin.org Studies using nanoparticle formulations of etoposide have suggested that these carriers can enhance intracellular accumulation and therapeutic efficacy. frontiersin.org

Metabolism and Excretion Pathways of Etoposide Phosphate (Disodium) and Its Derivatives

The metabolism and excretion of etoposide phosphate are dominated by the pathways responsible for the elimination of its active form, etoposide.

Following the rapid dephosphorylation of etoposide phosphate to etoposide, the latter undergoes further metabolism. The primary metabolic pathways for etoposide include O-demethylation of the dimethoxyphenol ring, which is mediated by the CYP450 3A4 isoenzyme, leading to the formation of a catechol metabolite. bms.com Another significant metabolite is the hydroxy acid derivative, formed by the opening of the lactone ring. bms.com Glucuronide and sulfate (B86663) conjugates of etoposide are also formed and excreted in the urine. bms.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

The relationship between drug exposure (pharmacokinetics) and pharmacological effect (pharmacodynamics) is crucial for optimizing anticancer therapy. In preclinical settings, PK/PD modeling for etoposide has focused on correlating its concentration in plasma and, more critically, within tumor tissue to its antitumor activity.

A significant challenge in cancer chemotherapy is that plasma drug concentrations may not accurately reflect the concentration at the site of action—the tumor. nih.govunipv.it Studies in preclinical models, such as the Walker-256 tumor-bearing rat model, have been instrumental in exploring this relationship. In one such study, a population PK/PD model was developed to link etoposide concentrations—both total in plasma and free concentrations within the tumor—to the inhibition of solid tumor growth. nih.gov

The research utilized a modified Simeoni Tumor Growth Inhibition (TGI) model, which incorporated an Emax function to account for the concentration-dependent potency of the drug. nih.gov This model was effective in describing the schedule-dependent antitumor effects of etoposide. A key finding was that the model's maximal potency parameter (k2max) was significantly higher when based on free intratumoral concentrations compared to total plasma concentrations. nih.govunipv.it This indicates that the concentration of etoposide freely available within the tumor is a more direct and potent driver of the tumor growth inhibitory effect than the total concentration circulating in the blood. unipv.it These findings underscore the importance of understanding drug penetration into the tumor to better predict therapeutic efficacy. nih.gov

    Table 1: PK/PD Model Parameters for Etoposide in Walker-256 Tumor-Bearing Rats
  
ParameterDescriptionValue (Based on Total Plasma Conc.)Value (Based on Free Intratumoral Conc.)
k1Tumor Growth Rate (day-1)0.450.45
k2maxMaximal Potency (mL·µg-1·day-1)12.625.8
EC50Concentration for 50% of k2max (µg·mL-1)0.140.03
λ1Linear Growth Rate (day-1)0.170.17

Influence of Drug Transporters on Etoposide Phosphate (Disodium) Pharmacokinetics in Preclinical Systems

The pharmacokinetics of etoposide are significantly influenced by various drug transporters, which are membrane proteins that regulate the influx and efflux of substances across cell membranes. Key transporters affecting etoposide belong to the ATP-binding cassette (ABC) superfamily, including P-glycoprotein (P-gp/ABCB1) and several Multidrug Resistance-Associated Proteins (MRPs/ABCCs). nih.govclinpgx.org

Preclinical studies using knockout mouse models have been pivotal in dissecting the specific roles of these transporters. nih.gov Research in mice lacking the genes for P-gp (Abcb1a/1b), MRP2 (Abcc2), and MRP3 (Abcc3) revealed their distinct and sometimes overlapping functions in etoposide disposition. P-gp was found to restrict the oral uptake of etoposide and facilitate its excretion across the intestinal wall. nih.gov MRP2 was shown to be the primary transporter responsible for the hepatobiliary excretion of etoposide. Interestingly, in mice lacking MRP2, the liver and plasma concentrations of etoposide did not increase. Instead, the body compensated by increasing the hepatic formation of etoposide glucuronide, which was then secreted into the blood by MRP3 and subsequently eliminated via the urine. nih.gov

These preclinical findings demonstrate a complex interplay between different transporters in the elimination of etoposide. This functional redundancy suggests that while variations in the activity of a single transporter can alter pharmacokinetic parameters, the body has compensatory mechanisms that may protect against excessive drug exposure. nih.gov In vitro studies have also confirmed the role of these transporters; for example, the protein expression level of MRP1 has been inversely correlated with etoposide sensitivity in stomach cancer cell lines. nih.gov

    Table 2: Role of ABC Transporters on Etoposide Pharmacokinetics in Knockout Mouse Models
  
Transporter (Gene)Primary Location of ActionObserved Function in Preclinical Model
P-glycoprotein (P-gp/Abcb1)Gut WallRestricts oral uptake and mediates intestinal excretion. nih.gov
MRP2 (Abcc2)Liver (Bile Canaliculus)Mediates hepatobiliary excretion of etoposide. nih.gov
MRP3 (Abcc3)Liver (Basolateral Membrane)Mediates efflux of etoposide glucuronide from liver to blood circulation as a compensatory pathway when MRP2 is absent. nih.gov
MRP1 (Abcc1)Tumor CellsContributes to etoposide efflux from cancer cells, conferring resistance. clinpgx.orgnih.gov

Population Pharmacokinetic Modeling in Preclinical Species

Population pharmacokinetic (popPK) modeling is a powerful tool used to quantify the typical pharmacokinetic behavior of a drug and the variability in that behavior within a population of subjects. In preclinical research, popPK models for etoposide have been developed to provide a more comprehensive understanding of its distribution, particularly its penetration into solid tumors. nih.gov

A study in Walker-256 tumor-bearing Wistar rats used a popPK approach to simultaneously model the concentration-time profiles of etoposide in both plasma (total concentration) and within two different regions of the tumor (free concentration). nih.gov Microdialysis was employed to sample the unbound, pharmacologically active drug from the tumor's central and peripheral areas. The analysis revealed that etoposide penetration was significantly higher in the tumor periphery compared to its center. nih.gov

A four-compartment model was successfully developed to describe the concentration-time data across all sampling sites (plasma, tumor center, and tumor periphery). nih.gov This integrated model provided a quantitative framework for understanding the distribution dynamics between the systemic circulation and the tumor microenvironment. The model confirmed that plasma concentrations are not a reliable surrogate for tumor exposure, highlighting the value of intratumoral measurements and sophisticated modeling approaches to accurately predict drug response. nih.gov

    Table 3: Key Findings from Population PK Modeling of Etoposide in a Rat Tumor Model
  
Model FeatureDescription and Findings
Model StructureA 4-compartment model was used to simultaneously fit total plasma concentrations and free concentrations in the tumor center and periphery. nih.gov
Tumor Penetration (Periphery)Etoposide penetration was higher in the tumor periphery (e.g., 61 ± 15% following a 10 mg/kg dose). nih.gov
Tumor Penetration (Center)Penetration was significantly lower in the tumor center (e.g., 34 ± 6% following a 10 mg/kg dose). nih.gov
Model ConclusionThe popPK model allowed for a better understanding of etoposide distribution in solid tumors and demonstrated that plasma concentrations are a poor surrogate for tumoral exposure. nih.gov

Molecular and Cellular Mechanisms of Action of Etoposide Post Conversion

Mechanism of Topoisomerase II Inhibition by Etoposide (B1684455)

Etoposide is classified as a topoisomerase II poison, meaning it does not inhibit the enzyme's catalytic activity directly but rather interferes with the re-ligation step of its reaction cycle. This results in the stabilization of a transient intermediate, leading to the accumulation of DNA double-strand breaks.

Topoisomerase II is a crucial enzyme that modulates DNA topology by introducing transient double-strand breaks to allow for the passage of another DNA segment, a process essential for relieving torsional stress during replication and transcription. nih.govresearchgate.netnih.gov The catalytic cycle of topoisomerase II involves the formation of a temporary covalent intermediate known as the cleavable complex, where the enzyme is covalently bonded to the 5' ends of the cleaved DNA. nih.govnih.govplos.org

Etoposide exerts its cytotoxic effect by binding to this topoisomerase II-DNA complex. nih.govyoutube.com This binding event stabilizes the cleavable complex, effectively trapping the enzyme on the DNA and preventing the re-ligation of the double-strand break. nih.govresearchgate.netnih.gov The accumulation of these stabilized cleavable complexes is a hallmark of etoposide's mechanism of action. researchgate.netnih.gov Kinetic studies have indicated that etoposide's interaction with topoisomerase II, rather than with DNA itself, is the primary driver for the formation of these drug-induced enzyme-DNA cleavage complexes. nih.gov The stabilization of these complexes transforms a transient and necessary enzymatic step into a persistent and lethal DNA lesion. oup.com

The presence of stabilized topoisomerase II-DNA cleavable complexes poses a significant obstacle to fundamental cellular processes such as DNA replication and transcription. nih.govnih.govwikipedia.org The collision of replication forks with these complexes can lead to the generation of permanent DNA double-strand breaks, a highly cytotoxic event. nih.govembopress.org Etoposide has been shown to inhibit DNA replication by trapping topoisomerase II behind replication forks, which induces topological stress and can lead to fork stalling. embopress.org

Similarly, the transcription machinery can also be impeded by these complexes, leading to a disruption in gene expression. nih.govnih.gov The interference with both replication and transcription is a major contributor to the cytotoxicity of etoposide. nih.govnih.gov Research suggests that there are both replication-dependent and transcription-dependent mechanisms for the induction of DNA double-strand breaks by etoposide. nih.govplos.org The relative contribution of each mechanism can be influenced by the concentration of the drug. nih.govplos.org

Cellular Responses to Etoposide-Induced DNA Damage

The accumulation of DNA double-strand breaks triggers a sophisticated cellular signaling network known as the DNA damage response (DDR). nih.govoup.comnih.gov This response aims to halt the cell cycle to allow for DNA repair, and if the damage is too extensive, to initiate programmed cell death pathways to eliminate the compromised cell.

A primary cellular response to etoposide-induced DNA damage is the activation of cell cycle checkpoints. nih.govjci.org These checkpoints are critical for preventing the propagation of damaged DNA to daughter cells. Etoposide treatment is known to cause cell cycle arrest, particularly in the late S and G2 phases of the cell cycle. youtube.commedscape.com

The G2/M checkpoint is prominently activated in response to etoposide, preventing cells from entering mitosis with damaged DNA. jci.orgaacrjournals.orgnih.gov This arrest is mediated by a complex signaling cascade involving sensor proteins that recognize DNA breaks, such as the ataxia-telangiectasia mutated (ATM) kinase. nih.govspandidos-publications.com Activated ATM can then phosphorylate a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53, which in turn orchestrate the cell cycle arrest. nih.govspandidos-publications.com The inactivation of the cyclin B-Cdc2 complex, a key regulator of mitotic entry, is a crucial step in establishing the G2/M arrest. nih.gov Studies have shown that mTORC2-dependent regulation of Chk1 is also required for efficient S and G2/M cell cycle arrest induced by etoposide. nih.gov

Cellular ResponseKey MediatorsOutcome
G2/M ArrestATM, Chk2, p53, p21, Cyclin B-Cdc2Prevents entry into mitosis with damaged DNA

When DNA damage is irreparable, etoposide treatment leads to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated by etoposide.

The intrinsic pathway is often considered the primary route for etoposide-induced apoptosis. nih.govresearchgate.net This pathway is initiated by intracellular stress, such as DNA damage. portlandpress.com The activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax. researchgate.net Bax then translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. researchgate.netresearchgate.net Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. researchgate.net Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. researchgate.netmdpi.com

The extrinsic pathway can also be triggered by etoposide. nih.gov This pathway is initiated by the binding of death ligands, such as FasL, to their corresponding death receptors on the cell surface. nih.gov This interaction leads to the formation of the death-inducing signaling complex (DISC), which results in the activation of the initiator caspase-8. nih.gov Caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the intrinsic pathway. portlandpress.com

Apoptotic PathwayInitiating EventKey Caspases
Intrinsic (Mitochondrial)DNA damage, p53 activation, cytochrome c releaseCaspase-9, Caspase-3
Extrinsic (Death Receptor)FasL binding to FasRCaspase-8, Caspase-3

In addition to apoptosis, etoposide can also induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal pathway. nih.govspandidos-publications.com Autophagy can have a dual role in cancer therapy, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the extent of the damage. nih.govspandidos-publications.com

In some instances, etoposide-induced autophagy can serve as a survival mechanism, allowing cancer cells to adapt to the stress of chemotherapy. nih.gov Inhibition of this pro-survival autophagy has been shown to enhance the cytotoxic effects of etoposide. nih.gov Conversely, in other contexts, etoposide can induce autophagic cell death, a form of programmed cell death that is distinct from apoptosis. spandidos-publications.com

The interplay between autophagy and apoptosis is complex and involves a significant degree of crosstalk. spandidos-publications.com For example, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a key autophagy-related protein. spandidos-publications.com Etoposide has been shown to disrupt the Bcl-2-Beclin-1 interaction, thereby promoting autophagy. spandidos-publications.com Furthermore, some autophagy-related proteins, such as Atg5 and Atg12, can also play a role in the activation of caspases and the induction of apoptosis. spandidos-publications.com The balance between these two pathways can ultimately determine the fate of the cell following etoposide treatment.

Modulation of Cell Signaling Pathways by Etoposide

Etoposide significantly impacts intracellular signaling cascades, particularly those governing cell cycle progression and apoptosis. This modulation is a key component of its anticancer activity.

Etoposide influences the activity of several protein kinases and phosphatases, critical regulators of cellular processes. In response to etoposide-induced DNA damage, cells can undergo a G2-phase arrest, which is associated with the accumulation of inactive Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2. nih.gov The dephosphorylation and subsequent activation of CDK1 are mediated by the phosphatase CDC25. nih.gov Etoposide treatment leads to the accumulation of the inactive, tyrosine-phosphorylated form of CDK1, making it a substrate for CDC25 phosphatase. nih.gov

Furthermore, etoposide has been shown to induce the activation of Protein Kinase C delta (PKCδ) in neuroblastoma cells, which in turn triggers caspase-3 activation and apoptosis. frontiersin.org Other kinases, including c-Jun N-terminal kinase (JNK), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Akt, are also activated in response to etoposide in a dose-dependent manner. mdpi.com

The regulation of phosphatases by etoposide is also a critical aspect of its mechanism. Over-expression of the B56α regulatory subunit of Protein Phosphatase 2A (PP2A) has been found to promote mitochondrial PP2A activity and increase sensitivity to etoposide-induced cell death. ashpublications.org Conversely, a reactive metabolite of etoposide, etoposide quinone, has been shown to irreversibly inhibit T-cell protein tyrosine phosphatase (TCPTP). nih.gov

TargetClassEffect of EtoposideCellular Context
CDK1 (CDC2)Protein KinaseAccumulation of inactive (phosphorylated) formGeneral response to DNA damage nih.gov
PKCδProtein KinaseActivation and cleavageSK-N-AS neuroblastoma cells frontiersin.org
JNKProtein KinaseActivationNeuroblastoma cells mdpi.com
p38MAPKProtein KinaseActivationNeuroblastoma cells mdpi.com
AktProtein KinaseActivationNeuroblastoma cells mdpi.com
CDC25Protein PhosphataseActs on etoposide-induced inactive CDK1General response to DNA damage nih.gov
PP2A (B56α subunit)Protein PhosphatasePromotes mitochondrial activity and sensitivity to etoposideREH acute lymphoblastic leukemia cells ashpublications.org
TCPTPProtein PhosphataseIrreversibly inhibited by etoposide quinone metaboliteIn vitro studies nih.gov
Table 1: Regulation of Protein Kinases and Phosphatases by Etoposide.

Etoposide treatment leads to significant alterations in gene expression and the proteomic landscape of cancer cells. These changes are integral to the cellular response to the drug, influencing pathways related to apoptosis, cell signaling, and metabolism.

A study on non-small cell lung carcinoma (NSCLC) NCI-H460R cell lines revealed that etoposide treatment altered the expression of 83 proteins. researchgate.net These proteins are involved in cellular signaling, apoptosis, and cytoskeleton reorganization. researchgate.net Among the identified proteins were RHOC, DLG5, UGDH, and TMOD3. researchgate.net In another study on neuroblastoma cell lines, etoposide resistance was associated with the overexpression of proteins such as peroxiredoxin 1, vimentin, and heat shock 27 kDa protein, and the downregulation of dUTP pyrophosphatase. nih.gov

Gene expression profiling in MCF7 breast cancer cells treated with etoposide showed that while there were no global changes in mRNA abundance, the expression of specific genes was altered. nih.gov For instance, the transcription of RABL6 and FAS-AS1 was dynamically altered following etoposide treatment. nih.gov In follicular lymphoma cell lines, etoposide was found to induce the expression of DR5, a death receptor, through a p53-dependent mechanism.

Gene/ProteinCell LineEffect of EtoposideFunctional Implication
RHOCNCI-H460R (NSCLC)Altered expressionCell signaling, cytoskeleton reorganization researchgate.net
DLG5NCI-H460R (NSCLC)Altered expressionCell signaling, apoptosis researchgate.net
UGDHNCI-H460R (NSCLC)Altered expressionMetabolism researchgate.net
TMOD3NCI-H460R (NSCLC)Altered expressionCytoskeleton reorganization researchgate.net
Peroxiredoxin 1NeuroblastomaOverexpression in resistant cellsDrug resistance nih.gov
VimentinNeuroblastomaOverexpression in resistant cellsDrug resistance nih.gov
Heat shock 27 kDa proteinNeuroblastomaOverexpression in resistant cellsDrug resistance nih.gov
dUTP pyrophosphataseNeuroblastomaDownregulation in resistant cellsDrug resistance nih.gov
RABL6MCF7 (Breast Cancer)Increased transcriptionDNA damage response nih.gov
FAS-AS1MCF7 (Breast Cancer)Elevated transcriptionDNA damage response nih.gov
DR5Follicular LymphomaInduced expressionApoptosis
Table 2: Impact of Etoposide on Gene Expression and Proteomic Signatures.

Interactions with Other Molecular Targets and Off-Target Effects in Cellular Systems

Beyond its primary target, topoisomerase II, etoposide and its metabolites can interact with other molecular targets, leading to off-target effects. As mentioned previously, the metabolite etoposide quinone can irreversibly inhibit T-cell protein tyrosine phosphatase (TCPTP), which plays a role in hematopoiesis. nih.gov This interaction is mediated by the formation of a covalent adduct at the catalytic cysteine residue of the phosphatase. nih.gov This off-target effect could contribute to some of the hematological side effects observed with etoposide therapy.

Etoposide also has broader effects on cellular processes such as transcription and RNA splicing. A proteomic analysis of human osteosarcoma cells treated with etoposide revealed changes in the phosphoproteome, acetylome, and proteome, with a significant number of the affected proteins being involved in RNA metabolism.

Phenotypic Screening of Etoposide Phosphate (B84403) (Disodium) in Diverse Cell Line Panels

Phenotypic screening of etoposide across diverse cancer cell line panels has provided valuable data on its spectrum of activity and has helped to identify potential biomarkers of sensitivity and resistance. The National Cancer Institute (NCI) has evaluated etoposide against its panel of 60 human tumor cell lines (NCI-60). The median IC50 (the concentration required to inhibit 50% of cellular growth) for etoposide across the NCI-60 panel was found to be 6.6 µM. nih.gov

In a study involving 321 lymphoblastoid cell lines, the median IC50 for etoposide was 0.4 µM. nih.gov This study also highlighted significant variation in cellular sensitivity to etoposide, suggesting a genetic contribution to its cytotoxic effects. nih.gov Furthermore, an analysis of 54 small-cell lung cancer (SCLC) cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database showed a wide range of IC50 values for etoposide, from 0.242 µM to 319 µM. nih.gov This variability underscores the heterogeneity of response to etoposide even within a specific cancer type.

Cell Line PanelNumber of Cell LinesMedian IC50 (µM)Range of IC50 (µM)
NCI-60606.60.2 - 63 nih.gov
CEPH Lymphoblastoid3210.4Not specified nih.gov
SCLC (GDSC)542.06 (sensitive), 50.0 (resistant)0.242 - 319 nih.gov
Table 3: Phenotypic Screening of Etoposide in Diverse Cell Line Panels.

Compound Names Mentioned in the Article

Compound Name
Etoposide
Etoposide phosphate (disodium)
Etoposide quinone
CDK1 (CDC2)
CDC25
PKCδ
JNK
p38MAPK
Akt
PP2A
TCPTP
RHOC
DLG5
UGDH
TMOD3
Peroxiredoxin 1
Vimentin
Heat shock 27 kDa protein
dUTP pyrophosphatase
RABL6
FAS-AS1
DR5

Structure Activity Relationships Sar and Molecular Modeling of Etoposide Derivatives

SAR of Etoposide (B1684455) and Its Analogues with Topoisomerase II

The structure-activity relationships of etoposide and its analogues have been extensively studied to understand the key molecular features required for the inhibition of topoisomerase II. The core structure of etoposide consists of a polycyclic ring system (A-D rings), a pendant E-ring at the C1 position, and a glycosidic moiety at the C4 position. nih.gov

Key findings from SAR studies indicate:

The 4'-Hydroxyl Group: The free hydroxyl group on the E-ring is crucial for the drug's activity. nih.gov Analogues where this group is methylated (VP-OMe) fail to induce topoisomerase II-mediated DNA cleavage and lack cytotoxicity. nih.gov This suggests the 4'-OH is essential for the necessary interactions with the enzyme or for metabolic activation.

The E-Ring (Pendant Ring): This part of the molecule is intimately associated with topoisomerase II. nih.gov Modifications to the substituents on this ring can significantly alter activity. For instance, the catechol metabolite of etoposide is approximately 2-3 times more potent than the parent compound. researchgate.net

The Glycosidic Moiety: The sugar moiety at the C4 position is critical for the drug's interaction with topoisomerase II. Its specific conformation and hydroxyl groups are thought to form important hydrogen bonds within the binding pocket.

The following table summarizes the impact of key structural modifications on the activity of etoposide analogues.

Compound/Analogue Structural Modification Impact on Topoisomerase II Activity Reference
Etoposide (Parent)Baseline structureActive inhibitor nih.gov
VP-OMe4'-OH group is methylatedInactive, fails to induce DNA cleavage nih.gov
Dihydroxy (DHVP)Analogue of the E-ringCytotoxic, induces DNA cleavage similar to etoposide nih.gov
o-Quinone (VP-Q)Metabolite of etoposideCytotoxic, induces DNA cleavage similar to etoposide nih.gov
Catechol MetaboliteMetabolite of etoposide~2-3 fold more potent than etoposide researchgate.net
C-2' Halogenated AnaloguesHalogen introduced at C-2' positionDecreased overall activity researchgate.net

Computational Chemistry and Molecular Docking Studies of Etoposide Phosphate (B84403) (Disodium) and Its Metabolites

Computational methods, particularly molecular docking, are used to predict the binding orientation of a ligand (like etoposide) to its protein target (topoisomerase II) and to estimate the strength of the interaction. patsnap.com These studies provide a static view of the ligand-protein complex, highlighting key interactions that stabilize the binding. As etoposide phosphate is a prodrug, computational studies focus on etoposide, the active form that binds to the enzyme.

Molecular docking studies have elucidated the specific interactions between etoposide and the active site of both human topoisomerase II alpha (IIα) and beta (IIβ) isoforms. These interactions primarily involve hydrogen bonds with amino acid residues and DNA bases at the cleavage site.

For the topoisomerase IIα isoform , etoposide forms several key hydrogen bonds:

With GLN773 (NE2) and the O1 atom of etoposide.

With LYS798 (O) and the O9 atom of etoposide.

With SER800 (O) and the O9 atom of etoposide.

With the DNA base DC9.C (O3/) and the O11 atom of etoposide.

With the DNA base DG10.C (O5/) and the O11 atom of etoposide. mdpi.com

For the topoisomerase IIβ isoform , the interactions are slightly different:

With the DNA base DC8.C (O3/) and the O8 atom of etoposide.

With the DNA base DT9.D (O3/) and the O9 atom of etoposide.

With the DNA base DC9.C (O3/) and the O11 atom of etoposide. mdpi.com

These detailed interaction patterns help explain the mechanism of action at a molecular level, showing how etoposide stabilizes the cleavage complex.

Binding affinity, often expressed as binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the protein. Docking studies calculate these values to rank potential drug candidates. For etoposide, the calculated binding energy for its interaction with topoisomerase IIα was -8.39 kcal/mol, while with topoisomerase IIβ, it was -11.59 kcal/mol. mdpi.com

Experimental binding assays have shown that etoposide binds to yeast topoisomerase II even in the absence of DNA, with an apparent dissociation constant (Kd) of approximately 5 µM. nih.gov In a mutant yeast enzyme resistant to etoposide, the Kd value increased to ~16 µM, indicating a threefold decrease in binding affinity. This provides direct evidence that reduced drug-enzyme binding affinity is a mechanism of drug resistance. nih.gov

Molecular Dynamics Simulations for Etoposide-Topoisomerase II Complexes

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the protein and the ligand. mdpi.com MD simulations have been crucial in comparing the interactions of etoposide within the cleavage complexes of both TopoIIα and TopoIIβ isoforms. nih.govacs.org

Classical MD simulations revealed that etoposide forms stabilizing interactions with two serine residues, Ser763 and Ser800 , in the TopoIIα isoform. acs.orgnih.gov These interactions are absent in the TopoIIβ isoform, where these residues are replaced by alanines. This difference may explain why the etoposide-stabilized cleavage complex persists approximately three times longer with TopoIIα than with TopoIIβ. acs.orgnih.gov

Furthermore, smoothed potential MD simulations were used to study the kinetics of etoposide unbinding from the two isoforms. The results showed that etoposide dissociates more slowly from TopoIIα, which is consistent with the prolonged persistence of the cleavage complex observed experimentally. nih.govacs.org These findings are significant because specific poisoning of TopoIIα is considered a potentially safer cancer treatment strategy, as the toxicity associated with TopoIIβ has been linked to secondary leukemias. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Etoposide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By encoding the structural information of molecules into numerical descriptors, QSAR models can predict the activity of new, untested compounds. nih.govnih.gov

For etoposide derivatives and other topoisomerase II inhibitors, QSAR models are developed to correlate physicochemical and quantum chemical descriptors with anticancer activity (e.g., IC50 values). mdpi.comnih.gov These models can help in understanding which structural properties are most important for activity. For example, a QSAR study on heterocyclic Topo II inhibitors found that hydrophobic interactions played a dominant role in increasing inhibitor activity. nih.gov Such models serve as valuable tools in the drug design process, allowing for the pre-screening of virtual compounds and prioritizing synthesis efforts. youtube.comyoutube.com

Rational Design and Virtual Screening of Novel Etoposide-Based Inhibitors

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to create new, more effective drugs. patsnap.com This process is heavily reliant on computational techniques like virtual screening, molecular docking, and QSAR. patsnap.commdpi.com

The insights gained from SAR, docking, and MD simulation studies of etoposide are directly applied to the rational design of new inhibitors. For example, the discovery of specific stabilizing interactions between etoposide and serine residues in TopoIIα provides a clear strategy for designing novel compounds with enhanced isoform specificity. acs.orgnih.gov

Virtual screening is a key component of this process, where large libraries of chemical compounds are computationally evaluated to identify those most likely to bind to the target. mdpi.comnih.gov This can be done through structure-based methods, which use the 3D structure of the target protein, or ligand-based methods, which use information from known active molecules. mdpi.com For etoposide, a virtual screening campaign could search for compounds that mimic the key hydrogen bonding patterns and hydrophobic interactions observed in the active site, with the aim of discovering novel scaffolds with improved potency, selectivity, or pharmacokinetic properties. rsc.org This combination of computational methods accelerates the discovery of new lead compounds based on the etoposide template. nih.gov

Mechanisms of Drug Resistance in Preclinical Settings

Molecular and Cellular Basis of Acquired and Intrinsic Resistance to Etoposide (B1684455)

Resistance to etoposide in cancer cells is a multifaceted issue, arising from specific molecular and cellular adaptations that either prevent the drug from reaching its target, alter the target itself, or repair the damage the drug causes.

The primary target of etoposide is the nuclear enzyme topoisomerase II (Topo II). mdpi.com Therefore, changes affecting this enzyme are a major cause of resistance.

Reduced Expression: A common mechanism of resistance is the decreased expression of Topo II mRNA and protein. nih.govresearchgate.net Studies in human sarcoma and other cancer cell lines have shown that a significant reduction (30%-70%) in Topo II alpha and beta mRNA levels is a predominant mechanism in clones selected for etoposide resistance. nih.gov This reduction in the target enzyme leads to fewer etoposide-stabilized cleavage complexes, thus diminishing the drug's cytotoxic effect.

Mutations: Point mutations and deletions within the Topo II gene (TOP2A) can alter the enzyme's structure, reducing its affinity for etoposide or affecting its catalytic cycle. mdpi.comnih.gov These mutations can occur near the active site or in other regions that impact the enzyme's function and its interaction with the drug. mdpi.com For instance, mutations at specific amino acid residues have been identified in etoposide-resistant melanoma and leukemia cell lines. mdpi.comfrontiersin.org An RNase protection assay used to screen numerous resistant cell lines found mismatches in 13.6% of cases, indicating that mutations are a frequent mechanism of resistance. nih.gov

Altered Phosphorylation: The catalytic activity of Topo II is regulated by its phosphorylation state. Both hyperphosphorylation and hypophosphorylation have been linked to etoposide resistance in different preclinical models. frontiersin.orgnih.gov For example, hypophosphorylation of Topo IIα in etoposide-resistant K562 human leukemia cells has been associated with decreased levels of protein kinase C isoform βII. frontiersin.org Conversely, other studies have reported hyperphosphorylation in resistant cells, which may represent a compensatory mechanism for reduced enzyme levels. frontiersin.orgnih.gov These changes in phosphorylation can decrease the formation of drug-stabilized DNA cleavable complexes and enhance the DNA religation step, thereby conferring resistance. frontiersin.org

Table 1: Examples of Topoisomerase IIα Alterations in Etoposide-Resistant Preclinical Models
Alteration TypeSpecific ChangePreclinical ModelEffect on Etoposide SensitivityReference
MutationDeletion of Alanine 429 (ΔA429)FEM-X Melanoma CellsContributes to resistance, though other factors are involved. mdpi.com
MutationArginine 486 to Lysine (R487K)Yeast Screen (Human TOP2A)Confers etoposide resistance. mdpi.com
ExpressionDecreased Topo IIα and IIβ mRNA (30-70%)MES-SA Human Sarcoma CellsReduced drug target leads to resistance. nih.gov
PhosphorylationHypophosphorylationK562 Human Leukemia CellsAssociated with resistance. frontiersin.org
PhosphorylationHyperphosphorylationHuman Cancer KB CellsObserved in resistant mutants, possibly compensating for reduced enzyme levels. frontiersin.org

A major mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to actively remove chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxicity. researchgate.netnih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is one of the most well-characterized efflux pumps associated with resistance to a wide range of anticancer drugs, including etoposide. nih.govoaepublish.com Overexpression of the mdr1 (ABCB1) gene, which codes for P-gp, is frequently observed in etoposide-resistant preclinical models, such as small cell lung cancer (SCLC) and neuroblastoma cell lines. nih.govnih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): The MRP family of transporters, particularly MRP1 (ABCC1), also contributes to etoposide resistance. researchgate.netaacrjournals.org Like P-gp, these transporters actively efflux etoposide and its metabolites from the cell.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP has also been identified as a source of etoposide resistance. drugbank.com In preclinical studies where P-gp and Mrp1-deficient cell lines were selected for etoposide resistance, the amplification and overexpression of Bcrp1 emerged as the dominant resistance mechanism. drugbank.com

The overexpression of these transporters prevents etoposide from accumulating to effective concentrations at its intracellular target, Topoisomerase II. patsnap.comdrugbank.com

Table 2: Key ABC Transporters Implicated in Etoposide Resistance
TransporterGene NameRole in Etoposide ResistanceReference
P-glycoprotein (P-gp)ABCB1 (mdr1)Actively effluxes etoposide from cancer cells. Overexpression is a common resistance mechanism in various cancer models. nih.govnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Contributes to etoposide efflux and multidrug resistance. researchgate.netnih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2Mediates etoposide resistance and transport, particularly in cells lacking P-gp and MRP1. drugbank.com

Since etoposide's mechanism of action involves inducing DNA double-strand breaks (DSBs), cancer cells can develop resistance by upregulating their DNA repair capacity. nih.govmdpi.com The non-homologous end joining (NHEJ) pathway is a predominant pathway for repairing these lesions. nih.gov

A key component of the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK). aacrjournals.org DNA-PK consists of a catalytic subunit (DNA-PKcs) and a DNA-binding Ku70/80 heterodimer. oup.com Overexpression of DNA-PKcs can accelerate the repair of etoposide-induced DSBs and confer resistance. aacrjournals.org Conversely, cells deficient in components of the NHEJ pathway, such as Ku70 or Ku80, are hypersensitive to etoposide. oup.com This highlights the critical role of this repair pathway in mitigating the cytotoxic effects of the drug. Studies have shown that in cells lacking catalytically active DNA-PKcs, there is a greater reliance on other repair pathways like homologous recombination to handle DNA damage. frontiersin.org

Cross-Resistance Patterns with Other Chemotherapeutic Agents in Preclinical Models

Cell lines selected for resistance to etoposide often exhibit resistance to other structurally and functionally diverse anticancer drugs, a phenomenon known as cross-resistance. This is frequently linked to the overexpression of broad-specificity ABC transporters. nih.govresearchgate.net

Cross-Resistance: Preclinical models of etoposide resistance commonly show cross-resistance to other Topo II inhibitors (e.g., doxorubicin) and to substrates of the P-gp efflux pump, such as taxanes (paclitaxel, docetaxel) and Vinca alkaloids (vincristine). nih.govresearchgate.netnih.gov For example, a human breast cancer cell line (T47D/ADR) selected for resistance to adriamycin showed cross-resistance to etoposide (5.5-fold) and vincristine (B1662923) (3.5-fold). researchgate.net

Lack of Cross-Resistance/Collateral Sensitivity: Importantly, etoposide-resistant cells often remain sensitive to agents that are not substrates for the primary resistance mechanism or that have a different mechanism of action. nih.govnih.gov For instance, resistance to etoposide does not typically confer resistance to cisplatin (B142131) or 5-fluorouracil. nih.govnih.gov In some cases, a phenomenon known as collateral sensitivity is observed, where resistance to one drug leads to hypersensitivity to another. Preclinical studies have noted that etoposide resistance can be inversely correlated with sensitivity to cisplatin, suggesting that combining these agents could be a beneficial therapeutic strategy. nih.gov

Table 3: Preclinical Cross-Resistance and Collateral Sensitivity with Etoposide
AgentRelationship to EtoposideObserved MechanismReference
DoxorubicinCross-ResistanceShared target (Topo II) and/or shared efflux pump (P-gp). nih.gov
Taxol (Paclitaxel)Cross-ResistanceShared efflux pump (P-gp). nih.gov
VincristineCross-ResistanceShared efflux pump (P-gp). researchgate.net
CisplatinLack of Cross-Resistance / Collateral SensitivityDifferent mechanism of action (DNA adducts vs. Topo II poisoning); not a major P-gp substrate. nih.govnih.gov

Epigenetic Modifications Contributing to Etoposide Resistance

Epigenetic alterations, which modify gene expression without changing the DNA sequence, are increasingly recognized as pivotal drivers of chemotherapy resistance. These modifications, including DNA methylation and histone acetylation, can silence tumor suppressor genes or activate genes that promote survival and drug resistance.

DNA Methylation: Aberrant DNA methylation patterns are a hallmark of cancer and drug resistance. In the context of etoposide, hypermethylation of the promoter region of the TOP2A gene has been identified as a key mechanism of resistance. In a preclinical study using the K562 human leukemia cell line, a mitoxantrone-resistant subline (K562/MX2) that exhibited cross-resistance to etoposide showed significantly reduced Topo IIα protein expression. nih.gov This downregulation was linked to increased methylation of CpG islands in the TOP2A promoter. Crucially, treating these resistant cells with the demethylating agent 5-Aza-2'-deoxycytidine restored TOP2A mRNA expression and increased the cytotoxicity of etoposide, demonstrating a direct link between promoter methylation and resistance. nih.gov

Histone Deacetylation: The acetylation state of histones plays a crucial role in regulating chromatin structure and gene transcription. ijbs.com Deacetylation, mediated by histone deacetylases (HDACs), generally leads to a more condensed chromatin structure and transcriptional repression. ashpublications.orgfrontiersin.org Overexpression or aberrant activity of HDACs can contribute to drug resistance by silencing genes required for apoptosis or cell cycle arrest. Preclinical studies have shown that combining etoposide with HDAC inhibitors (HDACi) can synergistically enhance cancer cell death. nih.gov HDAC inhibitors can remodel chromatin, reactivate silenced tumor suppressor genes, and thereby sensitize resistant cells to the DNA-damaging effects of etoposide. frontiersin.orgnih.gov

Non-coding RNAs: MicroRNAs (miRNAs), small non-coding RNA molecules, can post-transcriptionally regulate gene expression and have been implicated in etoposide resistance. They can modulate the expression of ABC transporters; for example, downregulation of hsa-miR-326 has been linked to the upregulation of the efflux pump ABCC1 (MRP1) in resistant MCF7 breast cancer cells.

Epigenetic MechanismAffected Gene/TargetFunctional ConsequenceRole in Etoposide Resistance
DNA HypermethylationTOP2A PromoterTranscriptional silencing of the topoisomerase IIα gene.Reduces the cellular target of etoposide, leading to high-level resistance. nih.gov
Histone DeacetylationTumor suppressor genes (e.g., p21)Repression of genes involved in apoptosis and cell cycle control.Promotes cell survival and allows cancer cells to evade etoposide-induced cell death. nih.govnih.gov
miRNA DysregulationABCC1 (MRP1) mRNADownregulation of specific miRNAs (e.g., hsa-miR-326) leads to increased expression of the target efflux pump.Enhances drug efflux from the cancer cell, reducing intracellular etoposide concentration.

Genetic Profiling of Resistant Cell Lines and Preclinical Models

Genetic profiling of cancer cell lines rendered resistant to etoposide in the laboratory provides a powerful, unbiased method for identifying the genes and pathways that drive resistance. Techniques such as microarray-based gene expression analysis and whole-exome sequencing have uncovered a landscape of genetic alterations that confer etoposide resistance.

Alterations in Drug Target and Efflux Pumps: A consistent finding across multiple preclinical models is the alteration in the expression of the drug's primary target and the machinery for its removal. In etoposide-resistant MCF-7 breast cancer sublines (MCF-7/1E and MCF-7/4E), a significant downregulation of the TOP2A gene was observed. nih.gov Concurrently, these resistant cells showed a marked upregulation of MRP1 (ABCC1), an efflux pump known to transport etoposide. nih.gov Similarly, studies on resistant K562 leukemia cells identified reduced levels and altered activity of the Topo IIα enzyme as a primary resistance mechanism. acs.org

Mutations and Polymorphisms: Beyond expression changes, specific mutations in TOP2A can directly impact drug binding. mdpi.com Furthermore, polymorphisms in other genes can indirectly confer resistance. For example, a single nucleotide polymorphism (SNP309 T/G) in the promoter of the MDM2 gene leads to its upregulation. nih.gov The MDM2 protein, an ubiquitin ligase, can then target Topo IIα for degradation, effectively reducing the amount of available drug target and making cells approximately 10-fold more resistant to etoposide. nih.gov

Dysregulation of Signaling and Response Pathways: Genetic profiling often reveals changes in broader cellular pathways. In etoposide-resistant HL-60 acute myeloid leukemia cells, microarray analysis did not find upregulation of common ABC transporters but instead revealed a significant overexpression of members of the Src tyrosine kinase family, such as HCK and FGR. This points to the activation of pro-survival signaling pathways as an alternative route to resistance. In other models, elevated expression of the proto-oncogenes c-jun and c-fos has been observed in resistant cells, suggesting a role for altered growth and differentiation signaling in the resistance phenotype. acs.org

Resistant Cell LineCancer TypeKey Genetic Alteration(s)Consequence of Alteration
MCF-7/1E, MCF-7/4EBreast CancerDownregulation of TOP2A; Upregulation of MRP1 (ABCC1)Reduced drug target and increased drug efflux. nih.gov
K/VP.5LeukemiaReduced TOP2A mRNA and protein; Elevated c-jun and c-fos expressionDecreased drug target and altered growth signaling. acs.org
K562/MX2LeukemiaReduced TOP2A expression via promoter hypermethylationEpigenetic silencing of the drug target. nih.gov
HL60-EtopRAcute Myeloid LeukemiaUpregulation of Src family kinase genes (HCK, FGR)Activation of pro-survival signaling pathways.
Various (SNP analysis)GeneralSNP309 T/G in MDM2 promoterIncreased degradation of Topoisomerase IIα protein. nih.gov

Advanced Drug Delivery Systems and Strategies Preclinical Focus

Nanocarrier-Based Delivery of Etoposide (B1684455) Phosphate (B84403) (Disodium)

Nanocarriers provide a promising avenue for the delivery of etoposide phosphate, a water-soluble anticancer prodrug that is rapidly converted to its active form, etoposide, after administration. nih.gov The encapsulation of etoposide phosphate within these nanosystems can protect the drug from premature degradation, extend its circulation time, and facilitate its accumulation in tumor tissues through passive and active targeting mechanisms. phosphorex.com A variety of nanocarrier systems, including liposomes, polymeric nanoparticles, micelles, and dendrimers, have been investigated in preclinical settings to improve the delivery of etoposide and its phosphate prodrug. nih.gov

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For the water-soluble etoposide phosphate, the aqueous core of the liposome (B1194612) is the primary site of encapsulation. Preclinical studies have focused on optimizing liposomal formulations to enhance drug loading, stability, and antitumor efficacy.

In one study, a CD133 ligand-modified etoposide-liposome complex (Lipo@ETP-CD133) was developed for the targeted therapy of lung cancer. nih.gov This formulation demonstrated efficient targeting and tumor-killing effects in preclinical models, suggesting its potential for clinical application. nih.gov Another study focused on developing a PEGylated liposomal formulation of etoposide (VP16-LPs) to improve its therapeutic effect and reduce toxicity. nih.gov These liposomes exhibited sustained drug release characteristics and enhanced cellular uptake, leading to strong cytotoxic activity. nih.gov In animal models, VP16-LPs were able to target and accumulate in tumors, resulting in a higher anti-tumor effect compared to the conventional etoposide injection. nih.gov

Preclinical evaluations have demonstrated that liposomal formulations can significantly alter the pharmacokinetic profile of the encapsulated drug. For instance, an etoposide lipid emulsion (ELE) showed a longer half-life compared to the standard etoposide injection, which correlated with a slower in vitro release rate. researchgate.net

Below is a table summarizing the characteristics of a preclinical liposomal etoposide formulation.

Formulation IDParticle Size (nm)Polydispersity IndexZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
ETNLE 5197.3 ± 0.210.340 ± 0.051-12.7 ± 1.26681.78 ± 0.7889.62 ± 2.53

This table presents data for an optimized etoposide nano-liposomal formulation prepared by the ethanol (B145695) injection method. ejmanager.com

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. phosphorex.com These nanoparticles offer advantages such as high stability, controlled drug release, and the ability to be functionalized for targeted delivery. nih.gov Biodegradable polymers like polylactide (PLA), poly(lactide-co-glycolide) (PLGA), and polycaprolactone (B3415563) (PCL) are commonly used in their fabrication. phosphorex.com

A study on novel polymeric nanoparticles containing etoposide utilized a 3² full factorial design to optimize the formulation using Eudragit EPO and Pluronic F-68. nih.gov The resulting nanoparticles, prepared by a nanoprecipitation technique, exhibited a controlled release of etoposide over 24 hours. nih.gov In vivo biodistribution studies in an animal model showed significant accumulation of the drug-loaded nanoparticles in the liver, spleen, and lungs. nih.gov Another study developed freeze-dried Polylactide-co-glycolide (PLGA) nanoparticles loaded with etoposide using a modified spontaneous emulsification solvent diffusion method. researchgate.net The release of etoposide from these nanoparticles followed a biphasic pattern with an initial burst release followed by a sustained release. researchgate.net

The table below details the characteristics of an optimized etoposide-loaded polymeric nanoparticle formulation.

ParameterValue
Average Particle Size114.4 nm to 136.7 nm
In Vitro Drug ReleaseControlled release over 24 hours
Kinetic ModelPeppas model

This data pertains to etoposide nanoparticles formulated with Eudragit EPO and Pluronic F-68. nih.gov

Micellar systems are self-assembling nanosized colloidal particles with a core-shell structure. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media. For a water-soluble prodrug like etoposide phosphate, modifications to the micellar system would be necessary for efficient encapsulation.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their unique architecture allows for the encapsulation of guest molecules in their interior voids and the functionalization of their surface for targeting and solubility enhancement. nih.gov One preclinical study utilized generation-5 polyamidoamine (PAMAM(G5)) dendrimers to create nanospheres for the co-delivery of etoposide and the photosensitizer protoporphyrin IX. nih.gov This system was designed to overcome the poor solubility of the drugs and to co-localize them for effective photochemical internalization. nih.gov The resulting formulation, Etop/PpIX-PAMAM(G5) Ns, had a diameter of 217.4 ± 2.9 nm and a surface charge of 40.5 ± 1.3 mV. nih.gov

Targeted Delivery Approaches for Etoposide Phosphate (Disodium)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target effects. mdpi.com This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumors, or active targeting, which involves the use of ligands to direct the drug carrier to specific receptors on cancer cells. phosphorex.com

Ligand-directed targeting involves the conjugation of specific molecules (ligands) to the surface of nanocarriers that can bind to receptors overexpressed on the surface of cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to increased intracellular drug concentration.

A preclinical study developed a CD133 ligand-modified etoposide-liposome complex for the targeted therapy of lung cancer. nih.gov The CD133 ligand was chosen to target lung cancer stem cells, promoting the accumulation of the liposomal etoposide at the tumor site. nih.govresearchgate.net Another approach involved the development of a folate-conjugated PEG-functionalized PLA polymer with disulfide linkages for the delivery of paclitaxel, a strategy that could be adapted for other anticancer drugs. digitellinc.com Folic acid was used as the targeting ligand due to the overexpression of folate receptors on many types of cancer cells. digitellinc.com

Stimuli-responsive systems are designed to release their drug payload in response to specific triggers present in the tumor microenvironment or within cancer cells. nih.gov These triggers can be internal, such as changes in pH, enzyme concentrations, or redox potential, or external, such as light or temperature. nih.govbrieflands.com

pH-Sensitive Release: The tumor microenvironment is often more acidic than normal tissues, a feature that can be exploited for targeted drug release. brieflands.commdpi.com pH-sensitive nanocarriers are designed to be stable at the physiological pH of blood (around 7.4) but to destabilize and release their contents in the acidic environment of tumors or within endosomes and lysosomes after cellular uptake. mdpi.commdpi.com One study developed pH-sensitive polymeric micelles for the co-delivery of paclitaxel, etoposide, and rapamycin. nih.gov These micelles showed an increased drug release rate at a lower pH, demonstrating their potential for tumor-specific drug delivery. nih.gov The size of these micelles increased more rapidly at a pH of 5.5 compared to a pH of 7.4, indicating their pH-responsive nature. nih.gov

Enzyme-Sensitive Release: The overexpression of certain enzymes in the tumor microenvironment, such as matrix metalloproteinases (MMPs), can be utilized to trigger drug release. nih.govnih.gov Enzyme-responsive nanocarriers are designed with linkages that can be cleaved by these specific enzymes, leading to the disassembly of the carrier and the release of the encapsulated drug. nih.govijprajournal.com This strategy allows for on-demand drug release specifically at the tumor site. nih.gov

Redox-Sensitive Release: The intracellular environment of cancer cells has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. nih.govnih.gov This redox potential difference can be harnessed to trigger the release of drugs from redox-sensitive nanocarriers. nih.govnih.gov These carriers often incorporate disulfide bonds in their structure, which are stable in the bloodstream but are cleaved in the presence of high GSH levels within cancer cells, leading to the release of the drug. nih.gov This approach has been explored for the delivery of various anticancer agents. researchgate.net

Sustained and Controlled Release Formulations of Etoposide Phosphate (Disodium)

The primary goal of sustained and controlled release formulations is to maintain therapeutic drug concentrations over an extended period, thereby enhancing efficacy and patient compliance. Preclinical studies have explored various platforms, including biodegradable implants, nanoparticles, and liposomes, to achieve this for etoposide.

Biodegradable Implants: Polymeric implants offer a promising strategy for localized and prolonged drug delivery.

Poly(ε-caprolactone) (PCL) Implants: Researchers have fabricated etoposide-loaded PCL implants using a melt method. nih.gov These implants demonstrated a prolonged and controlled in vitro release of etoposide. nih.gov An initial burst release of approximately 6% was observed in the first 5 days, followed by a slower, sustained release over 25 days in subcutaneous tissue of mice. nih.gov

Poly(l-lactic acid) (PLLA) Implants: PLLA-based implants, prepared by direct compression, have also been investigated. nih.gov In vitro studies showed an initial burst release of about 14% in the first 2 hours, with approximately 80% of the drug released over 4 days. nih.gov The in vivo release cycle from these implants was observed to last up to 45 days after intramuscular implantation in rats. nih.gov

Nanoparticle-Based Systems: Nanotechnology provides versatile platforms for systemic drug delivery, offering advantages like improved stability and controlled release. researchgate.netecancer.org

Polymeric Nanoparticles: Etoposide-loaded nanoparticles have been shown to provide sustained release for up to 72 hours. researchgate.net The release rate is significantly influenced by particle size; smaller nanoparticles tend to release the drug faster due to a shorter average diffusion path. researchgate.net Kinetic modeling of the release data indicated that the process often follows first-order release kinetics. researchgate.net

Lipid Nanoparticles: Formulations using glyceride lipids have exhibited sustained-release characteristics that follow the Higuchi model, which describes drug release from a matrix system. nih.gov These nanoparticles, when spray-dried, show excellent long-term stability. nih.gov

Nanocrystal Suspensions: Etoposide formulated as a nanocrystal suspension has demonstrated a sustained release profile compared to conventional solutions. nih.gov This formulation also leads to a higher blood life span in murine models. nih.gov

Gelatin Nanoparticles (GNPs): Etoposide-loaded GNPs are designed to be pH-responsive, allowing for a steady, sustained release of the drug in the acidic tumor microenvironment and following lysosomal degradation. frontiersin.org

Liposomal Formulations: Liposomes are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, offering controlled release. researchgate.net In vitro studies of etoposide-loaded liposomes have demonstrated a delayed-release effect, with drug release complying with first-order kinetics over 8 hours. ijpsjournal.com

Table 1: In Vitro Cumulative Release of Etoposide from Various Formulations

Formulation Type Time Cumulative Release (%)
PCL Implant 15 days ~12%
PLLA Implant 2 hours ~14%
1 day 44%
4 days ~80%
Nanoparticles (ENP5, 112nm) 24 hours ~80%
36 hours 100%
Nanoparticles (ENP2, 160nm) 24 hours 55%
48 hours 75%
72 hours 100%
Liposomes 8 hours 96.58%

Biocompatibility and Biodistribution of Novel Delivery Systems in Preclinical Models

For any drug delivery system to be clinically viable, it must be biocompatible and exhibit a favorable biodistribution profile, maximizing drug concentration at the target site while minimizing systemic exposure. researchgate.net

Biocompatibility: Preclinical evaluations have shown promising results for various etoposide carriers.

Polymeric Implants: PCL and PLLA, the polymers used in etoposide implants, are known to be biocompatible and biodegradable. nih.govnih.gov Subcutaneous PCL implants demonstrated good short-term tolerance in mice. nih.gov

Gelatin Nanoparticles: Etoposide-loaded gelatin nanoparticles have shown negligible hemolysis at selected dosages, confirming their biocompatibility for parenteral administration. frontiersin.orgresearchgate.net

Biodistribution and Pharmacokinetics: Novel delivery systems have been shown to alter the biodistribution of etoposide, leading to improved therapeutic potential.

PLLA Implants: Following intratumoral implantation in a murine lung carcinoma model, PLLA implants resulted in high and prolonged local drug concentrations in tumor tissue while maintaining low concentrations in plasma and other organs. nih.gov

Nanocrystal Suspensions: Injectable etoposide nanocrystals led to significantly higher plasma concentrations in mice compared to a conventional etoposide solution (Toposar®). nih.gov The area under the curve (AUC) was almost twofold greater, indicating enhanced bioavailability and a longer mean residence time. nih.gov

Gelatin Nanoparticles: In vivo studies using radiolabelled gelatin nanoparticles in Balb/c mice showed increased circulation time and accumulation at the tumor site, attributed to the Enhanced Permeability and Retention (EPR) effect. frontiersin.orgresearchgate.net

Transferrin-Functionalized Nanoparticles: To enhance targeting to non-small cell lung cancer, transferrin-conjugated solid lipid nanoparticles loaded with etoposide have been developed. researchgate.net These targeted nanoparticles exhibited higher plasma concentrations, longer circulation, and decreased clearance in Balb/c mice when compared to a marketed etoposide formulation. researchgate.net

Table 2: Pharmacokinetic Parameters of Etoposide Formulations in Preclinical Models

Formulation Animal Model Key Finding
Nanocrystal Suspension Mice ~2x higher plasma AUC vs. Toposar®
Transferrin-Functionalized SLNs Balb/c Mice Higher plasma concentration and longer circulation vs. Etosid®
Gelatin Nanoparticles Balb/c Mice Increased accumulation at tumor site (EPR effect)
PLLA Implant Murine Lewis Lung Carcinoma High, prolonged local tumor concentration; low systemic exposure

Computational Modeling of Drug Release from Advanced Delivery Systems

In silico modeling has become an indispensable tool in pharmaceutical development, offering a way to predict and optimize the performance of drug delivery systems, thereby reducing the reliance on extensive trial-and-error experimentation. researchgate.netscholarsresearchlibrary.com While specific models for etoposide phosphate are not extensively reported, the principles and methodologies are widely applicable.

Mechanisms and Models: Computational models can simulate drug release by considering the physicochemical properties of the drug and carrier, as well as physiological factors. scholarsresearchlibrary.comnih.gov

Molecular Dynamics (MD) Simulations: At the atomic level, MD simulations can be used to understand the interactions between the drug (etoposide) and the carrier material (e.g., polymers, lipids). nih.gov These simulations can elucidate drug encapsulation mechanisms and predict the stability of the drug-carrier complex, which influences the release kinetics. nih.govacs.org For instance, MD simulations have been used to study the dissociation kinetics of etoposide from its target, topoisomerase II, revealing insights into drug-target residence time. acs.orgacs.org This same methodology can be applied to model the dissociation of etoposide from a nanocarrier.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models provide a quantitative framework to describe the time course of drug concentrations and its pharmacological effects. nih.gov Population pharmacokinetic (popPK) models have been developed for etoposide to describe its distribution in plasma and solid tumors simultaneously. nih.gov A four-compartment model was found to fit the concentration-time profiles, highlighting that plasma concentrations are not always a good surrogate for tumoral exposure. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models integrate physiological, physicochemical, and formulation data to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. A PBPK model for etoposide has been successfully developed to predict systemic drug exposure in adults and has been scaled down to predict pharmacokinetics in children. nih.gov Such models could be adapted to simulate the release and subsequent disposition of etoposide from various sustained-release formulations.

The application of these computational tools can guide the rational design of advanced delivery systems for etoposide phosphate, helping to optimize release profiles and predict in vivo behavior, ultimately accelerating the development of more effective cancer therapies. researchgate.netnih.gov

Analytical Methodologies and Stability Studies of Etoposide Phosphate Disodium

Chromatographic Techniques for Quantitative Analysis of Etoposide (B1684455) Phosphate (B84403) (Disodium)

Chromatographic methods are the cornerstone for the quantitative determination of etoposide phosphate and etoposide in various matrices, from bulk drug substances to biological fluids. These techniques offer high selectivity and sensitivity, allowing for the separation of the prodrug from its active form and other potential impurities or metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the quantification of etoposide and related compounds. nih.gov While specific validated methods for the simultaneous quantification of etoposide phosphate and etoposide are established, the principles of method development are based on the physicochemical properties of both molecules. nih.gov Methods developed for etoposide often utilize reversed-phase chromatography. amazonaws.comeijppr.com

A typical HPLC method for the related compound, etoposide, employs a C18 or an amino (NH2) column with a mobile phase consisting of an aqueous buffer (such as sodium acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724). amazonaws.comproquest.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 285 nm. amazonaws.comresearchgate.net Given that etoposide phosphate is significantly more polar than etoposide, the mobile phase composition would be adjusted to contain a higher proportion of the aqueous buffer to ensure adequate retention and separation on a reversed-phase column.

Method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. amazonaws.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example of Validated HPLC Method Parameters for Etoposide Analysis

ParameterCondition/ResultReference
ColumnKromasil C-8 (150 × 4.6 mm, 5 µm) eijppr.com
Mobile Phase0.5% acetic acid in water: acetonitrile (75:25 v/v) eijppr.com
Flow Rate0.8 mL/min eijppr.com
Detection Wavelength254 nm eijppr.com
Linearity Range1-10 ng/mL eijppr.com
Correlation Coefficient (R²)> 0.999 eijppr.com
Accuracy (% Recovery)100.15% eijppr.com
Precision (% RSD)< 2% eijppr.com
Limit of Quantification (LOQ)7.52 ng/mL eijppr.com

For bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. forensicrti.org

In LC-MS/MS method development, analytes are typically ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode. forensicrti.org An MRM experiment involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. forensicrti.org This process provides excellent specificity and reduces background noise. rsc.org

For etoposide phosphate, the precursor ion would correspond to its molecular weight ([M+H]⁺ at m/z 669.1). A primary and highly probable fragmentation pathway for organophosphate compounds is the loss of phosphoric acid (H₃PO₄; mass of 98 Da). Therefore, a logical MRM transition would monitor the fragmentation of the etoposide phosphate precursor ion to a product ion corresponding to the etoposide molecule (m/z 589.1) or other stable fragments. Methods have been successfully developed for the sensitive quantification of etoposide in plasma with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov

Table 2: Typical LC-MS/MS Parameters for Etoposide and Hypothesized Parameters for Etoposide Phosphate

ParameterEtoposideEtoposide Phosphate (Predicted)
Ionization ModePositive ESIPositive or Negative ESI
Precursor Ion (m/z)589.2 [M+H]⁺669.1 [M+H]⁺ or 667.1 [M-H]⁻
Product Ion (m/z)443.1, 229.1589.1 (Loss of H₃PO₄)
Internal StandardEtoposide-d3Stable Isotope Labeled Etoposide Phosphate
LLOQ in Plasma0.5 ng/mL nih.govExpected to be in the low ng/mL range

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. fiu.edu It is particularly well-suited for the analysis of charged molecules like etoposide phosphate and for separating the prodrug from its neutral, active metabolite, etoposide.

A sensitive and selective CE method has been developed for the simultaneous determination of etoposide and etoposide phosphate in human plasma. nih.govacs.org To enhance sensitivity compared to standard UV absorption, this method utilizes laser-induced native fluorescence detection, with an excitation wavelength of 257 nm. nih.gov The emitted light is collected over a range (e.g., 295 to 330 nm), and the system can record entire emission spectra, which provides an additional layer of identification beyond migration time alone. acs.org

The method has been validated, demonstrating excellent linearity for both compounds. For etoposide phosphate in plasma, the linear range was 100 µg/L to 20 mg/L with a coefficient of correlation better than 0.998. nih.gov The method showed good accuracy and precision, with within-day accuracies ranging from 91.2% to 109.9% and day-to-day relative standard deviations of less than 6%. nih.gov This represents the first reported method for the simultaneous quantification of both the prodrug and the active drug in plasma samples. nih.govacs.org

Spectroscopic and Spectrometric Characterization of Etoposide Phosphate (Disodium)

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of etoposide phosphate, ensuring the correct identity and purity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. hyphadiscovery.com For etoposide phosphate, both ¹H NMR and ³¹P NMR are essential for unambiguous structural confirmation.

¹H NMR provides information on the number and connectivity of hydrogen atoms in the molecule. The spectrum of etoposide has been fully assigned. utmb.edunih.gov The addition of the phosphate group to the 4'-hydroxyl position of the pendant phenyl ring in etoposide to form etoposide phosphate would induce noticeable changes in the ¹H NMR spectrum. Specifically, the chemical shifts of the aromatic protons on that ring (H-2' and H-6') would be altered due to the electronic effect of the phosphate ester.

³¹P NMR is a direct and effective method for detecting and characterizing phosphorus-containing compounds. oxinst.com Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it yields sharp signals over a wide chemical shift range. huji.ac.il The ³¹P NMR spectrum of etoposide phosphate is expected to show a single resonance in the characteristic region for organic phosphates, confirming the presence of the phosphate group. The chemical shift provides information about the chemical environment of the phosphorus atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. youtube.com For etoposide phosphate (C₂₉H₃₃O₁₆P), the calculated monoisotopic mass is 668.15062 Da. drugbank.com An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

In addition to exact mass, HRMS coupled with tandem MS (MS/MS) is used to study fragmentation patterns, which provides further structural confirmation. mdpi.com A key fragmentation pathway for phosphorylated molecules upon collision-induced dissociation (CID) is the neutral loss of the phosphate group in the form of phosphoric acid (H₃PO₄, mass ≈ 98 Da). nih.govnih.gov Therefore, in the MS/MS spectrum of the etoposide phosphate precursor ion (m/z 668.15), a prominent product ion would be expected at m/z 587.13, corresponding to the etoposide aglycone following the loss of H₃PO₄. Further fragmentation of this ion would produce a pattern consistent with that of etoposide itself.

Table 3: High-Resolution Mass Spectrometry Data for Etoposide Phosphate

ParameterValueReference
Molecular FormulaC₂₉H₃₃O₁₆P drugbank.com
Monoisotopic Mass (Da)668.15062 drugbank.com
Precursor Ion (Negative Mode, [M-H]⁻)m/z 667.14Calculated
Primary FragmentationNeutral Loss of H₃PO₄ nih.govnih.gov
Major Product Ion (Exact Mass)m/z 587.13 (Etoposide aglycone fragment)Calculated

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural confirmation and quantification of Etoposide Phosphate.

Infrared (IR) Spectroscopy: While specific IR spectra for the disodium (B8443419) salt are not extensively published, the technique is vital for identifying functional groups. For the parent compound, etoposide, characteristic IR bands include a carbonyl stretch from the lactone ring at approximately 1775 cm⁻¹, a broad OH stretch from phenolic and sugar groups around 3400 cm⁻¹, an aromatic band near 1610 cm⁻¹, and a C-O stretch vibration at about 1250 cm⁻¹ researchgate.net. For Etoposide Phosphate, additional prominent bands corresponding to P-O and P=O stretching vibrations would be expected, confirming the presence of the phosphate ester group. This technique is primarily used for identity confirmation in raw material testing.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely employed for the quantitative analysis of Etoposide Phosphate, often as a detection method coupled with High-Performance Liquid Chromatography (HPLC). nih.gov Etoposide exhibits a UV absorption band that extends beyond 290 nm. nih.gov Studies on etoposide have utilized a detection wavelength of 283 nm for quantification in stability-indicating assays. nih.gov For simultaneous estimation of etoposide with other compounds, absorption maxima have been determined between 200-400 nm, with specific analyses using zero-crossing points at 250 nm. ejpmr.comresearchgate.net An analytical method using laser-induced fluorescence with an excitation wavelength of 257 nm has also been developed for the sensitive detection of both etoposide and etoposide phosphate in plasma. nih.gov This indicates that the core chromophore of the molecule is retained in the phosphate prodrug, allowing for reliable UV-based detection and quantification.

Impurity Profiling and Degradant Identification of Etoposide Phosphate (Disodium)

Impurity profiling is critical to ensure the safety and efficacy of pharmaceutical ingredients. For Etoposide Phosphate, this involves identifying and quantifying process-related impurities and degradation products.

The primary degradation product of Etoposide Phosphate is its active parent drug, etoposide, formed via hydrolysis of the phosphate ester. researchgate.netrsc.orgbms.com Therefore, a comprehensive impurity profile for Etoposide Phosphate must also consider all known impurities and degradants of etoposide.

Forced degradation studies on etoposide have been performed under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) to identify potential degradants. nih.gov

Acidic and Alkaline Hydrolysis: Under acidic conditions, etoposide degrades to form at least two products. It is highly labile to alkaline hydrolysis, also resulting in multiple degradation products. nih.gov

Oxidative Degradation: Decomposition occurs in the presence of hydrogen peroxide. nih.gov

Photodegradation: Exposure to UV light leads to the formation of minor degradation products. nih.gov A detailed study on the photocatalytic degradation of etoposide identified 29 transformation products, with proposed structures for 23 of them. researchgate.netuoa.gr Major transformation pathways included hydroxylation, demethylation, cyclization, and the loss of the sugar or 2,6-dimethoxyphenol (B48157) moiety. uoa.gr

Pharmacopeial and non-pharmacopeial impurities of etoposide have been characterized and are used as reference standards in quality control. pharmaffiliates.comvenkatasailifesciences.com These are essential for validating analytical methods and ensuring the purity of Etoposide Phosphate.

Impurity TypeStress Condition/SourceKey Degradants/ImpuritiesAnalytical Techniques
Hydrolytic Degradant Aqueous EnvironmentEtoposideHPLC researchgate.net
Hydrolytic Degradants (of Etoposide) Acidic, Alkaline ConditionsMultiple uncharacterized productsHPLC nih.gov
Oxidative Degradants (of Etoposide) Hydrogen PeroxideMultiple uncharacterized productsHPLC nih.gov
Photolytic Degradants (of Etoposide) UV Lightcis-isomer, 29 transformation products identified in photocatalysisHPLC, LC-MS nih.govresearchgate.netuoa.gr
Process-Related Impurities SynthesisEtoposide EP Impurities (A, B, C, D, E, etc.)Reference Standards venkatasailifesciences.com

Comprehensive Stability Studies of Etoposide Phosphate (Disodium)

As a water-soluble prodrug, Etoposide Phosphate was designed to overcome the stability and solubility issues of etoposide. nih.gov Its stability has been evaluated under various conditions.

The principal hydrolytic degradation pathway for Etoposide Phosphate is the cleavage of the phosphate ester bond to yield etoposide. researchgate.net This conversion is a key factor in its stability profile. The subsequent degradation of etoposide itself, which is most stable at a pH of approximately 5.0, follows pseudo-first-order kinetics in aqueous solutions. nih.gov The hydrolysis of etoposide can be accelerated in alkaline solutions. nih.gov

In one study, the conversion of etoposide phosphate to etoposide in 0.9% sodium chloride admixtures was measured over 7 days. The formation of etoposide was temperature-dependent, increasing by about 2% at 20°C and 7% at 37°C over the week-long period. ashp.org

Etoposide Phosphate demonstrates good stability under typical light conditions. An admixture containing etoposide phosphate showed no significant degradation (<1% loss) when exposed to a standardized fluorescent light dose of 80 klux-hours at 25°C. researchgate.net Studies on the parent drug, etoposide, also indicate that light does not have a major impact on its solution stability in standard infusion fluids. nih.gov

However, forced degradation studies reveal susceptibility to more intense light conditions. When subjected to UV irradiation, etoposide can undergo photodegradation. nih.gov While direct photolysis is slow, photocatalytic degradation can be effective, indicating that the molecule is photoreactive under certain conditions. researchgate.netuoa.gr For routine handling and storage, intact vials of Etoposide Phosphate are recommended to be protected from light. ashp.org

Etoposide Phosphate is chemically stable across a range of temperatures relevant to pharmaceutical storage and administration. A comprehensive study demonstrated its stability in various intravenous solutions. nih.gov After 31 days of storage, solutions of etoposide phosphate exhibited minimal loss of potency. nih.gov

TemperatureConcentration (as etoposide)Vehicle% Loss after 31 Days
4°C 10 mg/mLBacteriostatic Water for Injection< 4%
4°C 20 mg/mLBacteriostatic Water for Injection< 4%
23°C 10 mg/mLBacteriostatic Water for Injection6% (max)
23°C 20 mg/mLBacteriostatic Water for Injection7% (max)
32°C 0.1 mg/mL & 10 mg/mL5% Dextrose or 0.9% NaClLittle to no loss after 7 days

The manufacturer states that reconstituted solutions are stable for 24 hours at 20-25°C and for 7 days under refrigeration at 2-8°C. ashp.org The conversion to etoposide, a key degradation pathway, is accelerated at higher temperatures. ashp.org

The stability of Etoposide Phosphate in commonly used intravenous fluids is a key advantage over the poorly soluble etoposide formulation. It is physically and chemically stable in standard infusion solutions for extended periods. nih.gov

A key study evaluated its stability at various concentrations in different diluents and container types, demonstrating its suitability for clinical use. nih.gov All tested samples remained physically stable without changes in particulate matter or haze. nih.gov Chemical stability was confirmed by HPLC, showing little to no loss of Etoposide Phosphate over the study periods. nih.gov The table below summarizes these findings.

Concentration (as etoposide)VehicleContainerTemperatureDurationStability Results
0.1 mg/mL5% Dextrose InjectionPVC Bag4°C, 23°C31 days>98% remaining
0.1 mg/mL5% Dextrose InjectionPVC Bag32°C7 days>98% remaining
10 mg/mL5% Dextrose InjectionPVC Bag4°C, 23°C31 days>98% remaining
10 mg/mL5% Dextrose InjectionPVC Bag32°C7 days>98% remaining
0.1 mg/mL0.9% Sodium Chloride InjectionPVC Bag4°C, 23°C31 days>98% remaining
0.1 mg/mL0.9% Sodium Chloride InjectionPVC Bag32°C7 days>98% remaining
10 mg/mL0.9% Sodium Chloride InjectionPVC Bag4°C, 23°C31 days>98% remaining
10 mg/mL0.9% Sodium Chloride InjectionPVC Bag32°C7 days>98% remaining
10 mg/mLBacteriostatic Water for InjectionPlastic Syringe4°C31 days>96% remaining
20 mg/mLBacteriostatic Water for InjectionPlastic Syringe4°C31 days>96% remaining
10 mg/mLBacteriostatic Water for InjectionPlastic Syringe23°C31 days~94% remaining
20 mg/mLBacteriostatic Water for InjectionPlastic Syringe23°C31 days~93% remaining

For analysis in biological media, a method for the simultaneous quantification of etoposide and etoposide phosphate in human plasma has been developed using capillary electrophoresis, indicating sufficient stability in plasma to allow for accurate measurement. nih.gov

Preclinical Research Models and Methodologies for Etoposide Phosphate Disodium Evaluation

In Vitro Cellular Models

In vitro models are foundational in the preclinical assessment of etoposide (B1684455) phosphate (B84403), offering controlled environments for studying its effects at a cellular and molecular level.

Two-Dimensional (2D) Monolayer Cell Culture Systems

Conventional 2D monolayer cultures, where cells are grown on flat, rigid surfaces, represent the initial step in screening the cytotoxic activity of etoposide phosphate. These systems are instrumental for high-throughput screening due to their simplicity and cost-effectiveness. mdpi.com

Researchers utilize a variety of cancer cell lines to study the effects of etoposide. For instance, studies have employed human neuroblastoma (KELLY), breast cancer (MCF-7), and Lewis lung carcinoma cells to determine the compound's efficacy. nih.govfrontiersin.orgresearchgate.net In such models, etoposide has been shown to induce a dose-dependent reduction in cell viability. researchgate.net For example, in one study, etoposide demonstrated cytotoxicity in KELLY cells with a half-maximal lethal concentration (LC50) of 1 μg/mL. nih.gov

These 2D systems are crucial for initial assessments of drug sensitivity and for investigating molecular mechanisms. However, they lack the complex cell-cell and cell-matrix interactions characteristic of in vivo tumors, which can lead to discrepancies between in vitro findings and clinical outcomes. mdpi.comoncotarget.com

Table 1: Examples of Cell Lines Used in 2D Culture for Etoposide Evaluation

Cell Line Cancer Type Key Findings
L929 Mouse Fibrosarcoma Etoposide treatment blocked cell growth and induced apoptosis. nih.gov
U937 Human Histiocytic Lymphoma Low-dose etoposide induced apoptosis and granulocytic-like differentiation. nih.gov
Hep3B Human Hepatocellular Carcinoma Etoposide induced a mix of apoptosis and autophagic cell death. spandidos-publications.com
KELLY Human Neuroblastoma Etoposide showed an LC50 of 1 μg/mL. nih.gov

Three-Dimensional (3D) Spheroids, Organoids, and Co-culture Systems

To better replicate the complex architecture and microenvironment of solid tumors, researchers are increasingly turning to 3D cell culture models. j-organoid.orgnovusbio.comoxfordglobal.com These models, including spheroids and organoids, provide a more physiologically relevant context for evaluating etoposide phosphate. nih.govsciltp.com

Spheroids are self-assembled spherical aggregates of cancer cells that can mimic the gradients of nutrients, oxygen, and drug penetration found in avascular tumors. mdpi.comnovusbio.com Studies have shown that cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents, including etoposide, compared to their 2D monolayer counterparts. oncotarget.commdpi.com This resistance is attributed to the 3D architecture which better reflects the in vivo environment. oncotarget.com

Organoids are more complex 3D structures derived from stem cells that can self-organize and differentiate to recapitulate the structure and function of an organ. j-organoid.orgnih.gov Tumor organoids, derived from patient tumors, can preserve the original tumor's heterogeneity and are valuable for personalized medicine and drug screening. oxfordglobal.com These models are instrumental in studying the nuanced responses to drugs like etoposide phosphate in a setting that more closely mirrors the patient's tumor.

Cellular Assays for Etoposide Phosphate (Disodium) Activity (e.g., Cell Cycle Analysis, Apoptosis Detection)

A variety of cellular assays are employed to quantify the activity of etoposide phosphate and understand its mechanism of action. As etoposide targets topoisomerase II, its primary effects are on DNA replication and cell division, leading to cell cycle arrest and programmed cell death (apoptosis). patsnap.com

Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.gov Treatment with etoposide typically causes an accumulation of cells in the S and G2/M phases, which is indicative of DNA damage and replication stress. patsnap.comnih.gov For instance, studies on L929 cells showed that etoposide treatment led to cell cycle arrest in the G2-M phase. nih.gov

Apoptosis Detection: The induction of apoptosis is a key indicator of etoposide's efficacy. Several methods are used to detect and quantify apoptosis:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive). researchgate.netspandidos-publications.com

DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of nuclear DNA into fragments. This can be visualized as a "ladder" on an agarose (B213101) gel or quantified by detecting cells with a sub-G1 DNA content via flow cytometry. researchgate.netnih.gov

Morphological Assessment: Apoptotic cells exhibit characteristic morphological changes, such as chromatin condensation, nuclear fragmentation, and cell shrinkage, which can be observed using microscopy. nih.gov

Caspase Activity Assays: Etoposide-induced apoptosis can be dependent on caspases, a family of proteases that execute the apoptotic program. Assays can measure the activity of key caspases like caspase-3 and caspase-7. spandidos-publications.com

Ex Vivo Tissue Explant Models

Patient-derived explant (PDE) models bridge the gap between in vitro cell cultures and in vivo animal models. These models involve the short-term culture of small, intact pieces of patient tumor tissue. researchgate.net This approach preserves the native three-dimensional architecture, the tumor microenvironment, and the interactions between tumor cells and surrounding stromal and immune cells.

This methodology allows for the evaluation of etoposide phosphate's effects on human tumor tissue in a context that closely mirrors the original tumor. For example, analysis of explanted splenocytes and thymocytes from mice treated with etoposide has been used to study the drug's impact on p53-mediated apoptosis in different cell populations. researchgate.net The use of PDEs is a promising avenue for predicting patient-specific responses to chemotherapy and for studying mechanisms of drug resistance in a more clinically relevant setting.

In Vivo Animal Models for Preclinical Evaluation

In vivo animal models, particularly mouse models, are indispensable for evaluating the systemic efficacy and pharmacokinetics of etoposide phosphate before it can proceed to clinical trials.

Orthotopic and Subcutaneous Xenograft Models

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. The two most common types are subcutaneous and orthotopic models.

Subcutaneous Xenograft Models: In this model, human cancer cells are injected under the skin of the mouse. nih.gov This method is technically straightforward, and tumor growth can be easily monitored by caliper measurements. nih.gov Subcutaneous models have been used to evaluate the efficacy of etoposide in various cancers, including soft-tissue sarcomas. nih.gov However, a significant limitation of this model is that the tumor microenvironment does not accurately reflect that of the organ of origin, which can affect tumor behavior and drug response. nih.govaging-us.com For example, a study on soft-tissue sarcoma xenografts found etoposide to be ineffective, which may be partly explained by the model system. nih.gov Another study used a subcutaneous Ehrlich Ascites Carcinoma (EAC) model to show that an etoposide nanoparticle formulation led to significant tumor regression. frontiersin.org

Orthotopic Xenograft Models: In orthotopic models, human tumor cells or tissue fragments are implanted into the corresponding organ in the mouse (e.g., human neuroblastoma cells injected into the adrenal gland). aging-us.comepo-berlin.comfishersci.ca These models are considered more clinically relevant because the tumor grows in its native microenvironment, which better recapitulates human disease progression, including metastasis. nih.govaging-us.comepo-berlin.com Studies have shown that orthotopic models can be superior to subcutaneous models for studying tumor growth and metastasis. aging-us.com An orthotopic neuroblastoma mouse model was effectively used to demonstrate that etoposide-loaded silk wafers could decrease tumor growth. nih.gov The enhanced clinical relevance of orthotopic models makes them a preferred choice for the advanced preclinical evaluation of novel cancer therapies like new formulations of etoposide. fishersci.ca

Table 2: Comparison of Xenograft Models for Etoposide Phosphate Evaluation

Model Type Description Advantages Limitations
Subcutaneous Human tumor cells injected under the skin. nih.gov Technically simple, easy tumor monitoring. nih.gov Lacks clinically relevant tumor microenvironment, often fails to metastasize. nih.govaging-us.com

| Orthotopic | Human tumor cells implanted in the corresponding organ. aging-us.comepo-berlin.com | High clinical relevance, recapitulates tumor microenvironment and metastasis. nih.govepo-berlin.com | Technically challenging, requires advanced imaging for tumor monitoring. nih.govepo-berlin.com |

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are powerful tools in preclinical research, offering a platform to study disease progression and therapeutic responses in a system that closely mimics human cancers. nih.gov These models allow for the investigation of specific genetic alterations and their impact on tumor development and drug efficacy. nih.govresearchgate.net In the context of etoposide phosphate, GEMMs can be instrumental in understanding its mechanism of action and identifying genetic determinants of sensitivity or resistance.

While specific studies focusing exclusively on etoposide phosphate in GEMMs are not extensively detailed in the provided search results, the principles of using these models for anticancer drug evaluation are well-established. nih.gov For instance, GEMMs with specific mutations, such as in the p53 tumor suppressor gene, are frequently used to evaluate chemotherapeutic agents. Given that etoposide's mechanism involves DNA damage, p53 status is a critical factor in determining the cellular response. Therefore, GEMMs with engineered p53 mutations would be highly relevant for assessing the efficacy of etoposide phosphate.

The generation of GEMMs involves sophisticated techniques that allow for the insertion, deletion, or modification of specific genes. nih.govresearchgate.net This enables the creation of mouse models that spontaneously develop tumors with genetic profiles similar to those found in human patients. These models provide a more biologically relevant context for drug testing compared to traditional xenograft models. nih.gov

Table 1: Examples of Potentially Relevant GEMMs for Etoposide Phosphate Evaluation

Gene ModificationCancer Type ModeledRationale for Use with Etoposide Phosphate
p53 knockout/mutationVarious solid tumors and leukemiasTo study the role of p53 in mediating the cellular response to etoposide-induced DNA damage.
BRCA1/2 mutationBreast and ovarian cancerTo investigate the efficacy of etoposide phosphate in tumors with deficiencies in DNA repair pathways.
MLL rearrangementsAcute leukemiasTo model specific subtypes of leukemia where etoposide is a standard of care and to study mechanisms of resistance.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and for guiding its clinical development. In preclinical models, these biomarkers provide evidence that the drug is engaging its target and eliciting the expected downstream effects. For etoposide phosphate, which is a prodrug of etoposide, PD biomarkers are essential to confirm its conversion to the active form and to monitor its therapeutic activity. nih.govaacrjournals.org

The primary mechanism of action of etoposide is the inhibition of topoisomerase II, leading to DNA strand breaks. fda.gov Therefore, key PD biomarkers for etoposide phosphate are related to the DNA damage response pathway.

Key Pharmacodynamic Biomarkers for Etoposide Phosphate:

γ-H2AX: Phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive and early marker of DNA double-strand breaks. Increased levels of γ-H2AX in tumor tissue following administration of etoposide phosphate would indicate target engagement and induction of DNA damage.

Phospho-ATM/ATR: The kinases ATM and ATR are key regulators of the DNA damage response. Their phosphorylation is an upstream event following DNA damage and can serve as a biomarker of etoposide activity.

Apoptosis Markers: Cleaved caspase-3 and PARP cleavage are established markers of apoptosis, the programmed cell death pathway often induced by chemotherapeutic agents like etoposide.

Preclinical studies would involve treating tumor-bearing animals with etoposide phosphate and then collecting tumor samples at various time points to measure these biomarkers using techniques such as immunohistochemistry, western blotting, and flow cytometry. The correlation between biomarker modulation and tumor growth inhibition would help to validate their clinical utility. nih.gov

Advanced Imaging Techniques for Tracking Etoposide Phosphate (Disodium) in Preclinical Models

Advanced imaging techniques offer non-invasive methods to visualize and quantify drug distribution, target engagement, and therapeutic response in real-time within a living organism. sigmaaldrich.comuwo.ca For etoposide phosphate, these techniques can provide valuable insights into its pharmacokinetic and pharmacodynamic properties in preclinical models. mdpi.com

While direct imaging of etoposide phosphate or etoposide can be challenging, several indirect imaging strategies can be employed:

Positron Emission Tomography (PET): PET imaging can be used to track the biodistribution of radiolabeled analogs of etoposide phosphate. By synthesizing a version of the drug with a positron-emitting radionuclide, researchers can visualize its accumulation in tumors and other tissues. uwo.camdpi.com This can help to optimize drug delivery and identify potential off-target effects.

Magnetic Resonance Imaging (MRI): MRI can be used to assess changes in tumor size and morphology in response to treatment with etoposide phosphate. sigmaaldrich.commdpi.com Advanced MRI techniques, such as diffusion-weighted MRI (DW-MRI), can provide information on changes in cellularity and tissue microstructure, which may serve as early indicators of therapeutic response.

Optical Imaging: For superficial tumors in preclinical models, optical imaging techniques like fluorescence and bioluminescence imaging can be used. mdpi.com This could involve engineering tumor cells to express reporter genes that are activated in response to DNA damage or apoptosis, providing a visual readout of etoposide's activity. uwo.ca

Table 2: Advanced Imaging Modalities for Preclinical Evaluation of Etoposide Phosphate

Imaging ModalityApplicationInformation Gained
Positron Emission Tomography (PET)Tracking of radiolabeled drugDrug biodistribution, tumor targeting, and pharmacokinetics.
Magnetic Resonance Imaging (MRI)Anatomical and functional tumor imagingChanges in tumor volume, cellularity, and vascularity.
Optical Imaging (Fluorescence/Bioluminescence)Reporter-based imaging of drug activityReal-time visualization of target engagement and downstream cellular events.
Photoacoustic Imaging (PAI)High-resolution imaging of tissueCombines optical contrast with ultrasonic resolution for detailed anatomical and functional information. sigmaaldrich.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Preclinical Studies

The integration of omics technologies provides a comprehensive, multi-layered understanding of the biological effects of etoposide phosphate and can help to identify novel biomarkers and mechanisms of resistance. nih.govresearchgate.networldscholarsreview.org By combining genomics, proteomics, and metabolomics data, researchers can construct a holistic view of the cellular response to treatment. nih.gov

Genomics: Genomic profiling of tumors from preclinical models before and after treatment with etoposide phosphate can identify genetic alterations that confer sensitivity or resistance. worldscholarsreview.org Techniques like next-generation sequencing (NGS) can be used to analyze the tumor genome and transcriptome, revealing mutations, copy number variations, and changes in gene expression associated with treatment response. nih.gov

Proteomics: Proteomic analysis can identify changes in the protein landscape of tumor cells following treatment. worldscholarsreview.org Using techniques like mass spectrometry, researchers can quantify thousands of proteins to identify those that are up- or downregulated in response to etoposide phosphate. This can provide insights into the signaling pathways that are activated or inhibited by the drug.

Metabolomics: Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. worldscholarsreview.org By analyzing the metabolome of tumors treated with etoposide phosphate, researchers can identify metabolic pathways that are altered by the drug. This can reveal novel mechanisms of action and potential metabolic vulnerabilities that could be exploited in combination therapies.

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and statistical methods. nih.gov The ultimate goal is to build predictive models that can identify which tumors are most likely to respond to etoposide phosphate and to develop personalized treatment strategies. researchgate.net

Future Directions and Emerging Research Avenues for Etoposide Phosphate Disodium

Exploration of Novel Combinatorial Strategies in Preclinical Settings

The efficacy of etoposide (B1684455) phosphate (B84403) can be significantly amplified when used in combination with other therapeutic agents. Preclinical research is focused on identifying synergistic partnerships that can lead to improved treatment outcomes.

One major area of investigation is the combination of etoposide phosphate with immunotherapy, particularly immune checkpoint inhibitors (ICIs). nih.gov The rationale is that the cytotoxic effects of etoposide can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for an anti-tumor immune response, which can then be potentiated by ICIs. nih.gov Preclinical studies are exploring these combinations in various cancer models to optimize dosing and scheduling. oncnursingnews.com

Another avenue involves combining etoposide with inhibitors of DNA repair pathways. The logic behind this approach is to prevent cancer cells from repairing the DNA double-strand breaks induced by etoposide, thereby increasing its cytotoxic effect. While combinations with Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant promise for topoisomerase I inhibitors, the synergy with etoposide, a topoisomerase II inhibitor, is less clear. nih.gov Some studies suggest a lack of synergy, as PARP1 may not be critically involved in the repair of etoposide-induced DNA lesions. nih.gov This highlights the need for more nuanced preclinical studies to identify the specific DNA repair inhibitors that would be most effective in combination with etoposide phosphate.

Established combinations, such as with platinum-based agents like cisplatin (B142131) and carboplatin, continue to be refined in preclinical models to overcome resistance and reduce toxicity. nih.govnih.govnih.gov

Combination Agent ClassRationalePreclinical FindingsReference(s)
Immune Checkpoint Inhibitors (ICIs) Etoposide-induced immunogenic cell death may enhance the anti-tumor immune response, which is then amplified by ICIs.Combination therapy has the potential to improve survival outcomes in models of small cell lung cancer. nih.gov, nih.gov, oncnursingnews.com
PARP Inhibitors Inhibition of DNA repair pathways could potentiate etoposide-induced DNA damage.Preclinical evidence suggests a lack of strong synergy, as PARP1 may not be essential for repairing etoposide-induced damage. nih.gov
Platinum-Based Agents (e.g., Cisplatin, Carboplatin) Established synergistic effects in various cancers.Ongoing research aims to optimize dosing and overcome resistance mechanisms in preclinical models. nih.gov, nih.gov, nih.gov

Development of Predictive Preclinical Models for Etoposide Phosphate (Disodium) Response

A significant challenge in cancer therapy is predicting which patients will respond to a specific treatment. The development of advanced preclinical models that can accurately forecast the response to etoposide phosphate is a critical area of research.

Patient-derived organoids (PDOs) have emerged as a powerful tool in this domain. nih.gov These three-dimensional cultures are grown from a patient's own tumor cells and can recapitulate the original tumor's architecture, genetic landscape, and heterogeneity. mdpi.comthno.org Studies have demonstrated that PDOs can be used for drug sensitivity testing, and their response to agents like etoposide (often in combination with cisplatin) has been shown to correlate with clinical outcomes. mdpi.comfrontiersin.org This technology holds the promise of personalizing etoposide phosphate therapy by testing its efficacy on a patient's "tumor in a dish" before administration.

In addition to organoids, sophisticated in vivo models, such as patient-derived xenografts (PDX) and genetically engineered mouse models, continue to be essential for evaluating the efficacy and pharmacodynamics of etoposide phosphate in a more complex biological system. nih.govfrontiersin.org Furthermore, pharmacodynamic models that correlate drug exposure with biological effects, such as the extent of myelosuppression, have been developed to predict toxicity and guide dosing. nih.gov

Preclinical ModelDescriptionApplication for Etoposide PhosphateReference(s)
Patient-Derived Organoids (PDOs) 3D cell cultures derived from patient tumors that mimic the original tumor's characteristics.High-throughput drug sensitivity and resistance testing to predict patient-specific responses. frontiersin.org, mdpi.com, nih.gov, thno.org
Patient-Derived Xenografts (PDX) Models where patient tumor tissue is implanted into immunodeficient mice.In vivo evaluation of treatment efficacy and biomarker discovery in a model that retains tumor heterogeneity. thno.org
In Vivo Animal Models (e.g., Neuroblastoma mouse model) Traditional animal models used to study disease and test therapeutic interventions.Assessing the in vivo efficacy, biodistribution, and therapeutic potential of novel etoposide formulations. nih.gov
Pharmacodynamic (PD) Models Mathematical models that relate drug concentration to a measured biological effect.Predicting treatment-related toxicities (e.g., neutropenia) based on plasma concentrations of etoposide. nih.gov

Application of Artificial Intelligence and Machine Learning in Prodrug Optimization and Discovery

In the context of prodrugs like etoposide phosphate, AI/ML algorithms can be used to design novel prodrugs with optimized properties. springernature.com This includes improving parameters such as solubility, stability, and tumor-specific activation. Machine learning models can predict the pharmacokinetic and pharmacodynamic properties of new chemical entities, significantly accelerating the preclinical development process. nih.gov

Unmet Research Gaps in Prodrug Design and Delivery for Topoisomerase Inhibitors

Despite the success of etoposide phosphate, significant challenges and research gaps remain in the design and delivery of prodrugs for topoisomerase inhibitors.

A primary challenge is achieving selective tumor delivery to maximize efficacy while minimizing systemic toxicity. nih.gov While the phosphate moiety of etoposide phosphate improves water solubility, it does not actively target the drug to cancer cells. Future prodrug designs are focusing on incorporating tumor-targeting ligands or designing prodrugs that are activated by specific features of the tumor microenvironment (e.g., hypoxia, specific enzymes). The development of antibody-drug conjugates (ADCs) that carry a topoisomerase inhibitor payload represents a major step in this direction. mdpi.commdpi.com

Overcoming drug resistance is another critical unmet need. researchgate.netmdpi.com Tumors can develop resistance to topoisomerase inhibitors through various mechanisms, including altered enzyme expression or increased drug efflux. mdpi.com Designing prodrugs that can bypass these resistance mechanisms is a key research goal. This could involve creating prodrugs that release the active agent inside the cell or developing compounds that inhibit resistance-conferring proteins simultaneously.

Additionally, there is a need to improve the therapeutic index of topoisomerase inhibitors. Most current clinical agents are topoisomerase "poisons," which trap the enzyme-DNA complex and lead to DNA damage. nih.gov An emerging area of research is the development of catalytic inhibitors, which block the enzyme's function without causing DNA damage, potentially leading to a better safety profile. researchgate.net

Research GapDescriptionPotential SolutionsReference(s)
Selective Tumor Delivery Lack of active targeting to cancer cells leads to systemic toxicity.Development of antibody-drug conjugates (ADCs), ligand-targeted prodrugs, and microenvironment-activated prodrugs. nih.gov, acs.org, mdpi.com, mdpi.com
Drug Resistance Tumors can develop mechanisms to evade the cytotoxic effects of the drug.Design of prodrugs that bypass efflux pumps or are co-administered with resistance modulators. researchgate.net, mdpi.com
Improving Therapeutic Index Toxicity associated with the DNA-damaging mechanism of topoisomerase "poisons."Exploration of catalytic inhibitors that block enzyme function without trapping the DNA-enzyme complex. researchgate.net
Chemical Instability Some topoisomerase inhibitors are prone to degradation, limiting their clinical utility.Prodrug strategies to protect labile functional groups and improve stability in circulation. nih.govresearchgate.net

Potential for Repurposing or Novel Applications of Etoposide Phosphate (Disodium) in Preclinical Disease Models

Drug repurposing, or finding new uses for existing drugs, is a cost-effective and accelerated path to new therapies. nih.gov While etoposide is firmly established as an anti-cancer agent, preclinical research is uncovering its potential in other disease contexts.

A notable example is its application in hemophagocytic lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome. Preclinical studies have shown that etoposide can selectively eliminate activated T cells and reduce the production of pro-inflammatory cytokines, suggesting a therapeutic role in controlling this life-threatening immune disorder. lktlabs.com This immunomodulatory effect opens up the possibility of exploring etoposide phosphate for other T-cell-mediated autoimmune or inflammatory diseases.

The application of AI and computational biology can systematically screen for other potential new applications of etoposide phosphate. mdpi.comnih.gov By analyzing the drug's molecular signature and comparing it to disease-specific data, researchers can generate hypotheses for repurposing that can then be validated in appropriate preclinical disease models. This data-driven approach could unveil novel therapeutic opportunities for this well-established compound beyond the realm of oncology.

Q & A

(B) What is the mechanistic basis of etoposide phosphate's anticancer activity, and how does it differ from etoposide?

Etoposide phosphate, a water-soluble prodrug of etoposide, acts by inhibiting topoisomerase II, stabilizing DNA-topoisomerase II complexes and preventing DNA re-ligation. This leads to double-strand DNA breaks, G2/M cell cycle arrest, and apoptosis . Unlike etoposide, its phosphate group enhances solubility, enabling concentrated dosing in preclinical models (e.g., 0–1 μM in HCT116 cells) . Methodologically, validate conversion kinetics to etoposide in target tissues using HPLC, as 95% of the prodrug converts within 15 minutes in plasma .

(B) What in vitro and in vivo models are optimal for evaluating etoposide phosphate's efficacy?

  • In vitro: Use HCT116 colon cancer cells with varying FBXW7/p53 status. IC50 values differ significantly: 0.945 μM (FBXW7+/+), 0.375 μM (FBXW7−/−), and 1.437 μM (p53−/−), highlighting genotype-dependent responses .
  • In vivo: Female CD-1 mice dosed intravenously (50–150 mg/kg) show dose-dependent neurotoxicity (ataxia, paralysis) and histopathological changes in dorsal root ganglia . For tumor models, combine with cisplatin in small-cell lung cancer (SCLC) xenografts, mirroring clinical protocols .

(A) How does administration schedule impact etoposide phosphate's therapeutic index?

Schedule dependency is critical. In a clinical trial, 5 daily 100 mg/m² infusions achieved an 89% response rate in SCLC vs. 10% for a single 500 mg/m² 24-hour infusion . Preclinically, continuous ambulatory infusion (20 mg/m²/day for 6 weeks) achieves steady-state etoposide levels (Css ≈1.14 μg/mL) with neutropenia correlating to Css (r=0.65, p=0.008) . Optimize schedules using pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance cytotoxicity and myelosuppression.

(A) How can neurotoxicity be assessed in preclinical models, and what are key biomarkers?

In CD-1 mice, neurotoxicity manifests at ≥50 mg/kg (single dose) with axonal degeneration in dorsal roots . Assess via:

  • Behavioral assays: Rotarod for motor coordination deficits.
  • Histopathology: Luxol fast blue staining for myelin integrity.
  • Biomarkers: GFAP for astrocyte activation and TNF-α in cerebrospinal fluid. Compare with etoposide to isolate phosphate-specific effects.

(A) What pharmacokinetic considerations are critical for etoposide phosphate formulation?

  • Stability: Etoposide phosphate remains stable in ambulatory pumps for ≥7 days at 25°C, enabling prolonged infusion .
  • Conversion rate: Monitor plasma etoposide levels via HPLC, as rapid conversion (t1/2 <5 minutes) necessitates real-time PK sampling .
  • Dose proportionality: AUC scales linearly with dose (10–30 mg/m²/day), but toxicity thresholds vary by schedule .

(B) How should combination therapies with etoposide phosphate be designed?

In SCLC, combine with cyclophosphamide and vincristine (VAC regimen), where etoposide improved survival in elderly patients (HR=0.62, p<0.05) . Preclinically, test synergies using Chou-Talalay analysis: etoposide phosphate + cisplatin shows additive effects in p53-wildtype models but antagonism in p53-null systems .

(A) What analytical methods quantify etoposide phosphate and its metabolites?

  • HPLC-UV: Detect etoposide phosphate (λ=254 nm) with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 6.8). LOD=0.1 μg/mL .
  • LC-MS/MS: Use deuterated etoposide as an internal standard for plasma pharmacokinetics .
  • LogP determination: -1.28 via shake-flask method, confirming hydrophilicity .

(B) What are key endpoints for in vivo efficacy studies?

  • Primary: Tumor volume reduction (≥50% for partial response) in xenografts .
  • Secondary: Apoptosis (TUNEL assay), autophagy (LC3-II/I ratio), and senescence (β-galactosidase) .
  • Safety: Myelotoxicity (neutrophil counts <1.5×10⁹/L) and neurotoxicity scoring .

(A) How does etoposide phosphate's solubility affect formulation and dosing?

The phosphate ester increases water solubility >100-fold vs. etoposide, allowing concentrated solutions (≥10 mg/mL) for IV bolus or infusion . In preclinical studies, reconstitute in saline (pH 6–7) to prevent precipitation. For oral bioavailability studies, compare with etoposide’s variable absorption (25–75%) .

(B) What assays measure apoptosis and autophagy in etoposide phosphate-treated cells?

  • Apoptosis: Annexin V/PI flow cytometry; caspase-3/7 activation (fluorogenic substrates) .
  • Autophagy: Western blot for Beclin-1 and p62 degradation; confocal microscopy for GFP-LC3 puncta .
  • Cell cycle: PI staining (G2/M arrest at 24 hours post-treatment) .

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